Product packaging for Nvs mllt-1(Cat. No.:)

Nvs mllt-1

Cat. No.: B10821026
M. Wt: 385.5 g/mol
InChI Key: ZRTFTZCKJUNZIU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nvs mllt-1 is a useful research compound. Its molecular formula is C23H23N5O and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23N5O B10821026 Nvs mllt-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]isoquinoline-6-carboxamide

InChI

InChI=1S/C23H23N5O/c1-15-3-2-10-28(15)14-22-26-20-7-6-19(12-21(20)27-22)25-23(29)17-4-5-18-13-24-9-8-16(18)11-17/h4-9,11-13,15H,2-3,10,14H2,1H3,(H,25,29)(H,26,27)/t15-/m0/s1

InChI Key

ZRTFTZCKJUNZIU-HNNXBMFYSA-N

Isomeric SMILES

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C=NC=C5

Canonical SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C=NC=C5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NVS-MLLT-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-MLLT-1 is a potent and selective chemical probe that acts as an inhibitor of the YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domains of the MLLT1 (ENL) and MLLT3 (AF9) proteins. By competitively binding to the acyl-lysine binding pocket of these YEATS domains, NVS-MLLT-1 disrupts their interaction with acetylated histone tails. This interference with a critical protein-histone interaction has significant downstream effects on gene transcription, particularly in cancers driven by MLL (Mixed Lineage Leukemia) gene rearrangements, such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This technical guide provides a comprehensive overview of the mechanism of action of NVS-MLLT-1, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of NVS-MLLT-1 is the competitive inhibition of the YEATS domains of MLLT1 and MLLT3.[1][2][3][4] The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark associated with active chromatin and gene transcription.

NVS-MLLT-1 mimics the binding of acetylated lysine, occupying the hydrophobic pocket within the YEATS domain. This direct competition prevents the recruitment of MLLT1 and MLLT3 to acetylated chromatin.

The functional consequence of this inhibition is the disruption of the formation and localization of the Super Elongation Complex (SEC). MLLT1 and MLLT3 are critical components of the SEC, a multi-protein complex that plays a pivotal role in the elongation phase of transcription by RNA Polymerase II. By preventing MLLT1/3 from binding to chromatin, NVS-MLLT-1 effectively stalls the assembly of the SEC at target gene loci.

Furthermore, the recruitment of the histone methyltransferase DOT1L is dependent on its interaction with MLLT1/3 within the context of MLL-fusion protein complexes. DOT1L is responsible for the methylation of histone H3 at lysine 79 (H3K79), a mark crucial for the expression of oncogenes such as HOXA9 and MEIS1 in MLL-rearranged leukemias. By inhibiting the MLLT1/3-histone interaction, NVS-MLLT-1 indirectly prevents the recruitment of DOT1L and the subsequent aberrant H3K79 methylation, leading to the downregulation of leukemogenic gene expression.

Quantitative Data Presentation

The following tables summarize the key quantitative data for NVS-MLLT-1, including its potency against target proteins and its selectivity over other related proteins.

Table 1: In Vitro Potency of NVS-MLLT-1

TargetAssay TypeIC50 (nM)Kd (nM)Reference
MLLT1 (ENL)TR-FRET150-[1]
MLLT1 (ENL)ITC-109[1]
MLLT3 (AF9)AlphaScreen254-[2]
MLLT1 (Wild-Type)-180-[3]
MLLT1 (T1 Mutant)--240[3]
MLLT1 (T2 Mutant)--220[3]

Table 2: Cellular Target Engagement of NVS-MLLT-1

Assay TypeCell LineIC50 (µM)Reference
NanoBRETHEK2930.5 (±0.12)[5]

Table 3: Selectivity Profile of NVS-MLLT-1

Off-TargetAssay TypeIC50Reference
YEATS2AlphaScreen> 20 µM[1]
YEATS4AlphaScreen> 20 µM[1]
CECR2 (Bromodomain)AlphaScreen> 40 µM[1][2][3]
Panel of KinasesVariousNo activity[1]
ACESEurofins Panel250 nM[1]
H3 BindingEurofins Panel290 nM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established principles and published information regarding the characterization of similar chemical probes.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Inhibition

This assay is used to quantify the ability of NVS-MLLT-1 to disrupt the interaction between the MLLT1/3 YEATS domain and an acetylated histone peptide.

Materials:

  • Recombinant His-tagged MLLT1 or MLLT3 YEATS domain

  • Biotinylated histone H3 peptide with acetylation at lysine 9 (H3K9ac)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel chelate (Ni-NTA) Acceptor beads (PerkinElmer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)

  • NVS-MLLT-1 and a negative control compound (e.g., NVS-MLLT-C)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of NVS-MLLT-1 and the negative control in assay buffer.

  • In a 384-well plate, add the His-tagged YEATS domain protein and the biotinylated H3K9ac peptide to the assay buffer.

  • Add the diluted compounds to the protein-peptide mixture and incubate at room temperature for 1 hour to allow for binding equilibrium.

  • Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the inhibition of the protein-peptide interaction. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay for Cellular Target Engagement

This assay measures the ability of NVS-MLLT-1 to disrupt the interaction between MLLT1 and histone H3 in living cells.

Materials:

  • HEK293 cells

  • Expression vectors for MLLT1 fused to NanoLuc® luciferase (donor) and histone H3.3 fused to HaloTag® (acceptor)

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • NVS-MLLT-1 and a negative control compound

  • 96-well or 384-well white assay plates

Procedure:

  • Co-transfect HEK293 cells with the MLLT1-NanoLuc® and H3.3-HaloTag® expression vectors.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM.

  • Add the HaloTag® 618 Ligand to the cell suspension and incubate to allow for labeling of the acceptor protein.

  • Dispense the labeled cells into the wells of the assay plate.

  • Add serial dilutions of NVS-MLLT-1 or the negative control to the cells and incubate for a specified period (e.g., 2 hours).

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.

Data Analysis: The NanoBRET™ ratio is calculated as the acceptor emission divided by the donor emission. The IC50 value is determined by plotting the change in the NanoBRET™ ratio against the compound concentration.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the mobility of MLLT1 within the nucleus and how it is affected by NVS-MLLT-1. Inhibition of chromatin binding is expected to increase the mobile fraction of MLLT1.

Materials:

  • U2OS or other suitable cells

  • Expression vector for MLLT1 fused to a fluorescent protein (e.g., GFP)

  • Confocal microscope with a high-power laser for photobleaching

  • NVS-MLLT-1 and a vehicle control (e.g., DMSO)

  • Histone deacetylase inhibitor (e.g., SAHA) to increase histone acetylation and MLLT1 chromatin association (optional)

Procedure:

  • Transfect cells with the GFP-MLLT1 expression vector.

  • Treat the cells with NVS-MLLT-1 or vehicle control for a defined period (e.g., 24 hours). Optionally, co-treat with SAHA.

  • Mount the cells on the confocal microscope.

  • Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.

  • Photobleach the ROI using a high-intensity laser pulse.

  • Acquire a time-series of post-bleach images to monitor the recovery of fluorescence in the ROI.

Data Analysis: The fluorescence intensity in the ROI over time is measured. The half-life of recovery (t½) and the mobile fraction are calculated from the recovery curve. A decrease in t½ and an increase in the mobile fraction upon treatment with NVS-MLLT-1 indicate displacement of MLLT1 from chromatin.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of NVS-MLLT-1 with MLLT1 in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • MV4;11 or other relevant cell line

  • NVS-MLLT-1 and a vehicle control

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Thermocycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for MLLT1

Procedure:

  • Treat intact cells with NVS-MLLT-1 or vehicle control.

  • Wash and resuspend the cells in PBS with protease inhibitors.

  • Aliquot the cell suspension and heat the aliquots to a range of temperatures for a defined time (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing or sonication.

  • Pellet the aggregated proteins by centrifugation.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble MLLT1 in each sample by Western blotting.

Data Analysis: The intensity of the MLLT1 band at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of NVS-MLLT-1 indicates thermal stabilization and confirms target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving MLLT1 and the experimental workflows.

MLLT1_Signaling_Pathway cluster_chromatin Chromatin cluster_proteins Protein Complexes cluster_inhibitor Inhibitor Histone Histone H3 Ac_Histone Acetylated Histone H3 (H3K9ac, etc.) Histone->Ac_Histone HATs MLLT1_3 MLLT1 (ENL) / MLLT3 (AF9) (YEATS Domain) Ac_Histone->MLLT1_3 YEATS domain binding H3K79 Histone H3 Lysine 79 H3K79me Methylated H3K79 (H3K79me2/3) H3K79->H3K79me DNA DNA H3K79me->DNA Activates transcription of oncogenes (HOXA9, MEIS1) SEC Super Elongation Complex (SEC) MLLT1_3->SEC Component of MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) MLL_Fusion->MLLT1_3 Fusion partner DOT1L DOT1L MLL_Fusion->DOT1L Recruits RNAPII RNA Polymerase II SEC->RNAPII Promotes elongation DOT1L->H3K79me Methylates H3K79 RNAPII->DNA NVS_MLLT1 NVS-MLLT-1 NVS_MLLT1->MLLT1_3 Inhibits binding to Ac-Histone

Caption: MLLT1 Signaling Pathway in MLL-Rearranged Leukemia.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo / Preclinical cluster_clinical Clinical Development AlphaScreen AlphaScreen (Biochemical Inhibition) NanoBRET NanoBRET (Target Engagement) AlphaScreen->NanoBRET ITC Isothermal Titration Calorimetry (Binding Affinity) ITC->NanoBRET TR_FRET TR-FRET (Biochemical Inhibition) TR_FRET->NanoBRET FRAP FRAP (Macromolecular Dynamics) NanoBRET->FRAP CETSA CETSA (Target Engagement) NanoBRET->CETSA PK_PD Pharmacokinetics & Pharmacodynamics (No data available for NVS-MLLT-1) FRAP->PK_PD CETSA->PK_PD Efficacy In Vivo Efficacy (No data available for NVS-MLLT-1) PK_PD->Efficacy Toxicology Toxicology (No data available for NVS-MLLT-1) Efficacy->Toxicology PhaseI Phase I Clinical Trials (No data available for NVS-MLLT-1) Toxicology->PhaseI

Caption: NVS-MLLT-1 Experimental Characterization Workflow.

In Vivo and Clinical Development Status

As of the latest available information, NVS-MLLT-1 is characterized as a chemical probe for preclinical research. There is no publicly available data on the in vivo pharmacokinetics, pharmacodynamics, efficacy, or toxicology of NVS-MLLT-1.[1] Furthermore, there is no indication that NVS-MLLT-1 has entered clinical trials. While inhibitors of the MLLT1-interacting partner DOT1L have progressed to clinical trials, the clinical development status of direct MLLT1/3 inhibitors, including NVS-MLLT-1, is not publicly documented.

Conclusion

NVS-MLLT-1 is a valuable research tool for elucidating the biological roles of MLLT1 and MLLT3 in health and disease. Its mechanism of action, centered on the selective inhibition of the YEATS domain's interaction with acetylated histones, provides a clear rationale for its utility in studying the downstream consequences on the super elongation complex, DOT1L activity, and oncogenic gene expression. The comprehensive preclinical characterization of NVS-MLLT-1, supported by a variety of in vitro and cellular assays, establishes it as a potent and selective chemical probe. Further investigation into its in vivo properties will be necessary to determine its potential as a therapeutic agent.

References

Nvs-mllt-1: A Selective Inhibitor of MLLT1 and MLLT3 for Research in Epigenetics and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nvs-mllt-1 is a potent and selective chemical probe targeting the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1, also known as ENL) and Mixed-Lineage Leukemia Translocated To 3 (MLLT3, also known as AF9). These proteins are critical readers of histone acetylation and are implicated in the pathogenesis of various cancers, most notably MLL-rearranged acute leukemias. This document provides a comprehensive technical overview of Nvs-mllt-1, including its biochemical and cellular activity, selectivity profile, and detailed methodologies for key experimental assays. This guide is intended to facilitate the use of Nvs-mllt-1 as a tool for investigating the biological roles of MLLT1 and MLLT3 and for exploring their potential as therapeutic targets.

Introduction: MLLT1 and MLLT3 as Therapeutic Targets

MLLT1 and MLLT3 are members of the YEATS domain family of proteins, which recognize and bind to acetylated lysine residues on histone tails. This interaction is a key event in the regulation of gene transcription. In the context of MLL-rearranged leukemias, fusion proteins involving the MLL gene and partners such as MLLT1 or MLLT3 lead to the aberrant recruitment of transcriptional machinery, including the super elongation complex (SEC) and the histone methyltransferase DOT1L.[1] This results in the dysregulation of oncogenes and is a primary driver of leukemogenesis.[1] The critical role of the MLLT1/3 YEATS domain in this process makes it an attractive target for therapeutic intervention.[1]

Nvs-mllt-1 was developed as a high-affinity ligand to selectively inhibit the YEATS domains of MLLT1 and MLLT3, thereby disrupting their interaction with acetylated histones and downstream oncogenic signaling. A structurally similar but inactive compound, NVS-MLLT-C, is available as a negative control for experiments.[1][2]

Nvs-mllt-1: Properties and Mechanism of Action

Nvs-mllt-1 is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the MLLT1 and MLLT3 YEATS domains. This selective inhibition prevents the recognition of acetylated histone marks, thereby displacing MLLT1/3 from chromatin and disrupting the transcriptional activation of target genes.

cluster_0 Normal Gene Regulation cluster_1 Nvs-mllt-1 Inhibition Histone Acetylated Histone MLLT1_3 MLLT1/MLLT3 Histone->MLLT1_3 recognizes SEC Super Elongation Complex (SEC) MLLT1_3->SEC recruits Transcription Gene Transcription SEC->Transcription promotes Histone_i Acetylated Histone Blocked Binding Blocked Histone_i->Blocked MLLT1_3_i MLLT1/MLLT3 MLLT1_3_i->Blocked Nvs_mllt_1 Nvs-mllt-1 Nvs_mllt_1->MLLT1_3_i No_Transcription Transcription Inhibited

Figure 1: Mechanism of Action of Nvs-mllt-1.

Quantitative Data

The following tables summarize the in vitro and cellular activity of Nvs-mllt-1.

Table 1: In Vitro Biochemical Activity of Nvs-mllt-1

TargetAssayIC50 (nM)Kd (nM)Reference(s)
MLLT1TR-FRET150109 (ITC)[2]
MLLT1AlphaScreen150-[1][3]
MLLT3AlphaScreen254-[1][3]
Wild-type MLLT1-180-[4]
MLLT1 (T1 mutant)--240[4]
MLLT1 (T2 mutant)--220[4]

Table 2: Selectivity Profile of Nvs-mllt-1

TargetAssayIC50 (µM)Reference(s)
YEATS2->20[4]
YEATS4->20[4]
CERC2 (bromodomain)AlphaScreen>40[1][3]
Kinase Panel-No activity[1][2]
ACES-0.250[2]
H3 Binding-0.290[2]

Table 3: Cellular Activity of Nvs-mllt-1

AssayCell LineIC50 (µM)Recommended ConcentrationReference(s)
NanoBRET Target Engagement-0.5 (±0.12)-[1]
Cellular AssaysVarious-1 - 10 µM[1]

Note: In vivo data for Nvs-mllt-1 is not publicly available as it has not been profiled in vivo.[2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize Nvs-mllt-1. Disclaimer: The following protocols are generalized descriptions based on publicly available information. For exact, detailed protocols, please refer to the primary literature.

Biochemical Potency and Selectivity: AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is used to measure the inhibition of the MLLT1/3-histone interaction in a biochemical setting.

Principle: This assay relies on the proximity of two bead types: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a light emission. In this context, one bead is conjugated to the MLLT1 or MLLT3 protein, and the other to a histone peptide. Inhibition of the protein-peptide interaction by Nvs-mllt-1 separates the beads, leading to a decrease in the AlphaScreen signal.

Generalized Protocol:

  • Reagent Preparation: Recombinant MLLT1 or MLLT3 YEATS domain and a biotinylated histone H3 peptide (containing an acetylated lysine) are used. AlphaScreen donor and acceptor beads are prepared according to the manufacturer's instructions.

  • Assay Plate Preparation: The assay is typically performed in a 384-well plate.

  • Compound Addition: A serial dilution of Nvs-mllt-1 or the negative control NVS-MLLT-C is added to the wells.

  • Protein and Peptide Addition: The MLLT1/3 protein and the histone peptide are added to the wells and incubated to allow for binding.

  • Bead Addition: A mixture of donor and acceptor beads is added, and the plate is incubated in the dark.

  • Signal Detection: The plate is read on an AlphaScreen-compatible plate reader. The IC50 values are calculated from the dose-response curves.

cluster_0 AlphaScreen Assay Workflow Start Prepare Reagents (MLLT1/3, Histone Peptide, Beads) Add_Compound Add Nvs-mllt-1 (Serial Dilution) Start->Add_Compound Add_Protein_Peptide Add MLLT1/3 and Histone Peptide Add_Compound->Add_Protein_Peptide Incubate_1 Incubate Add_Protein_Peptide->Incubate_1 Add_Beads Add Donor and Acceptor Beads Incubate_1->Add_Beads Incubate_2 Incubate (Dark) Add_Beads->Incubate_2 Read_Plate Read Signal Incubate_2->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Figure 2: Generalized workflow for the AlphaScreen assay.
Cellular Target Engagement: NanoBRET Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to quantify the engagement of Nvs-mllt-1 with MLLT1 in live cells.

Principle: This technology measures the proximity between a NanoLuc luciferase-tagged target protein (MLLT1-NanoLuc) and a cell-permeable fluorescent tracer that binds to the same target. When the tracer binds to the MLLT1-NanoLuc fusion protein, BRET occurs. The addition of a competitive inhibitor like Nvs-mllt-1 displaces the tracer, leading to a loss of BRET signal in a dose-dependent manner.

Generalized Protocol:

  • Cell Culture and Transfection: Cells (e.g., HEK293) are transiently transfected with a vector expressing the MLLT1-NanoLuc fusion protein.

  • Cell Plating: Transfected cells are plated into a 96-well or 384-well white assay plate.

  • Compound Addition: A serial dilution of Nvs-mllt-1 is added to the cells.

  • Tracer Addition: The fluorescent tracer is added to the wells.

  • Substrate Addition: The NanoLuc substrate is added to initiate the luminescent reaction.

  • Signal Detection: The plate is read on a luminometer capable of detecting both the donor (luminescence) and acceptor (fluorescence) signals. The BRET ratio is calculated, and IC50 values are determined.

Cellular Target Engagement Confirmation: FRAP Assay

Fluorescence Recovery After Photobleaching (FRAP) is a microscopy-based technique used to confirm the target engagement of Nvs-mllt-1 in living cells by measuring protein mobility.

Principle: A fluorescently tagged protein (e.g., GFP-MLLT1) is expressed in cells. A small region of interest is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region is monitored over time. The binding of a small molecule inhibitor like Nvs-mllt-1 can alter the mobility of the target protein, leading to a change in the fluorescence recovery rate. For instance, displacement from chromatin can increase mobility and hasten recovery.

Generalized Protocol:

  • Cell Culture and Transfection: Cells are cultured on glass-bottom dishes and transfected with a vector expressing a fluorescently tagged MLLT1.

  • Compound Treatment: Cells are treated with Nvs-mllt-1, the negative control, or a vehicle control for a specified period.

  • Image Acquisition: Live-cell imaging is performed using a confocal microscope. A pre-bleach image is acquired.

  • Photobleaching: A defined region of interest within the cell is photobleached using a high-intensity laser.

  • Post-Bleach Imaging: A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached region.

  • Data Analysis: The fluorescence intensity in the bleached region is measured over time, and the recovery curve is generated. The half-life of recovery (t½) is calculated and compared between different treatment groups.

Signaling Pathway

In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits a complex containing MLLT1 or MLLT3 to the chromatin. The YEATS domain of MLLT1/3 binds to acetylated histones, anchoring the complex and leading to the recruitment of the Super Elongation Complex (SEC) and DOT1L. This results in the transcriptional activation of pro-leukemogenic genes.

cluster_0 MLL-Rearranged Leukemia Signaling MLL_Fusion MLL Fusion Protein MLLT1_3 MLLT1/MLLT3 MLL_Fusion->MLLT1_3 recruits Acetylated_Histone Acetylated Histone MLLT1_3->Acetylated_Histone binds to SEC SEC MLLT1_3->SEC recruits DOT1L DOT1L MLLT1_3->DOT1L recruits Oncogenes Oncogene Transcription SEC->Oncogenes DOT1L->Oncogenes Leukemia Leukemia Progression Oncogenes->Leukemia

Figure 3: Simplified signaling pathway in MLL-rearranged leukemia.

Conclusion

Nvs-mllt-1 is a valuable research tool for the selective inhibition of MLLT1 and MLLT3. Its well-characterized biochemical and cellular activity, coupled with the availability of a negative control, makes it suitable for elucidating the roles of these YEATS domain-containing proteins in health and disease. This guide provides a foundational understanding of Nvs-mllt-1 and standardized methodologies to aid researchers in their investigations into the epigenetic regulation of gene expression and the development of novel cancer therapeutics. Further studies are warranted to explore the in vivo efficacy and therapeutic potential of targeting MLLT1 and MLLT3.

References

The YEATS Domain of MLLT1: A Critical Reader in Transcriptional Regulation and Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 1) gene, also known as ENL (Eleven-Nineteen Leukemia), encodes a critical component of the transcriptional machinery. At the heart of its function lies the highly conserved YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain, an epigenetic reader module that recognizes and binds to acylated histone tails. This recognition is a pivotal event in the regulation of gene expression, and its dysregulation is a key driver in various cancers, including acute myeloid leukemia (AML) and Wilms' tumor. This guide provides a comprehensive overview of the MLLT1 YEATS domain, its structure, function, and role in disease, with a focus on quantitative data and experimental methodologies.

Structure and Function of the MLLT1 YEATS Domain

The YEATS domain of MLLT1 is a compact module of approximately 140 amino acids that adopts an immunoglobulin-like beta-sandwich fold.[1] Its primary function is to act as a "reader" of post-translational modifications on histone proteins, specifically recognizing acetylated and, with even higher affinity, crotonylated lysine residues.[2][3] This interaction is mediated by a shallow hydrophobic pocket on the surface of the YEATS domain, where the acyl-lysine side chain is accommodated.[4][5] A key structural feature is a π-π-π stacking interaction between the acyl group and aromatic residues within the binding pocket, which contributes to the binding affinity and specificity.[4]

The MLLT1 YEATS domain exhibits a preference for certain acylated lysine residues on the N-terminal tail of histone H3. While it can bind to acetylated H3 at lysine 9 (H3K9ac), H3K18ac, and H3K27ac, it shows a notably stronger affinity for crotonylated lysines.[2][6] This preferential binding to crotonylated histones, a mark associated with active gene transcription, suggests a specialized role for MLLT1 in regulating the expression of specific gene sets.[7]

Quantitative Analysis of MLLT1 YEATS Domain Interactions

The binding affinity of the MLLT1 YEATS domain for various acylated histone peptides has been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and AlphaScreen. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.

Protein DomainLigand (Histone Peptide)Binding Affinity (Kd) in μMExperimental Method
MLLT1 (ENL) YEATSH3K9ac60Isothermal Titration Calorimetry (ITC)
MLLT1 (ENL) YEATS (p.112_114PPV>L mutant)H3K9ac107Isothermal Titration Calorimetry (ITC)
MLLT1 (ENL) YEATSInhibitor (SGC-iMLLT)0.129Isothermal Titration Calorimetry (ITC)
MLLT3 (AF9) YEATSH3K9ac3.7Isothermal Titration Calorimetry (ITC)
MLLT3 (AF9) YEATSH3K18ac11.0Isothermal Titration Calorimetry (ITC)
MLLT3 (AF9) YEATSH3K27ac7.0Isothermal Titration Calorimetry (ITC)
MLLT3 (AF9) YEATSH3K14acNo Detectable BindingIsothermal Titration Calorimetry (ITC)
MLLT3 (AF9) YEATSInhibitor (SGC-iMLLT)0.077Isothermal Titration Calorimetry (ITC)

Role in Transcriptional Elongation and Chromatin Remodeling

The MLLT1 protein is a key component of the Super Elongation Complex (SEC), a multi-protein assembly that enhances the processivity of RNA Polymerase II (Pol II) and promotes transcriptional elongation.[8][9] The YEATS domain of MLLT1 plays a crucial role in tethering the SEC to chromatin at actively transcribed genes by binding to acetylated and crotonylated histones.[2][10]

Furthermore, the MLLT1 YEATS domain is involved in a network of protein-protein interactions that are critical for its function. It directly interacts with the PAF1 complex (PAF1c), another key regulator of transcriptional elongation.[2][10] This interaction is thought to be essential for the recruitment and stabilization of the SEC at target gene promoters.

A critical function of MLLT1 is the recruitment of the histone methyltransferase DOT1L, which catalyzes the methylation of histone H3 at lysine 79 (H3K79me).[11][12] H3K79 methylation is a hallmark of active transcription. The interaction between MLLT1 and DOT1L is crucial for the proper deposition of this mark at MLLT1 target genes, thereby linking histone acylation "reading" by the YEATS domain to histone methylation "writing" by DOT1L.[13]

MLLT1_Signaling_Pathway cluster_chromatin Chromatin cluster_complexes Histone_H3 Histone H3 Ac_Cr Acetylation (Ac) Crotonylation (Cr) Ac_Cr->Histone_H3 H3K79me H3K79 methylation H3K79me->Histone_H3 MLLT1 MLLT1 (ENL) YEATS YEATS Domain MLLT1->YEATS contains SEC Super Elongation Complex (SEC) MLLT1->SEC Component of DOT1L DOT1L MLLT1->DOT1L Recruits YEATS->Ac_Cr Binds to PAF1c PAF1 Complex YEATS->PAF1c Interacts with PolII RNA Polymerase II SEC->PolII Promotes Elongation PAF1c->PolII Recruits/Stabilizes DOT1L->Histone_H3 Methylates H3K79

MLLT1 YEATS domain signaling pathway.

Involvement in Disease: Leukemia and Wilms' Tumor

The critical role of the MLLT1 YEATS domain in transcriptional regulation makes it a key player in the development of certain cancers.

  • Mixed-Lineage Leukemia (MLL): In a significant subset of acute leukemias, chromosomal translocations fuse the MLL gene with various partner genes, including MLLT1 (creating the MLL-ENL fusion protein).[14] The MLL-ENL fusion protein aberrantly recruits the transcriptional elongation machinery, including the SEC and DOT1L, to MLL target genes, such as the HOX genes.[11] This leads to their sustained overexpression, driving leukemogenesis. While the YEATS domain is sometimes lost in the fusion protein, wild-type MLLT1 and its YEATS domain are still often required for the proliferation of MLL-rearranged leukemia cells, making it an attractive therapeutic target.[9][15]

  • Wilms' Tumor: Recurrent mutations in the MLLT1 YEATS domain have been identified in a clinically distinct subset of Wilms' tumors, a pediatric kidney cancer.[6] These mutations can alter the binding affinity of the YEATS domain for acetylated histones and lead to the dysregulation of key developmental genes, including MYC and HOX genes.[6]

Experimental Protocols and Methodologies

Studying the MLLT1 YEATS domain requires a combination of biochemical, biophysical, and cell-based assays. Below are overviews of key experimental protocols.

Recombinant Protein Expression and Purification

The MLLT1 YEATS domain is typically expressed in E. coli for in vitro studies.

Workflow for MLLT1 YEATS domain expression.

Key Considerations:

  • Vector Choice: A vector with an N- or C-terminal affinity tag (e.g., 6xHis-tag) facilitates purification.

  • Induction Conditions: Optimization of IPTG concentration, temperature, and induction time is crucial to maximize the yield of soluble protein.

  • Lysis Buffer: The buffer should contain protease inhibitors to prevent degradation of the target protein.

  • Purification: A multi-step purification strategy often yields protein of high purity suitable for structural and biophysical studies.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Methodology Overview:

  • Sample Preparation: The purified MLLT1 YEATS domain and the synthetic acylated histone peptide are dialyzed extensively against the same buffer to minimize heats of dilution.

  • Titration: A solution of the histone peptide (in the syringe) is titrated into a solution of the MLLT1 YEATS domain (in the sample cell) at a constant temperature.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters.

Critical Factors:

  • Buffer Matching: Identical buffer composition for the protein and ligand is essential for accurate measurements.

  • Concentration Determination: Precise concentration measurements of both protein and ligand are critical for accurate stoichiometry determination.

  • Controls: Control experiments, such as titrating the ligand into buffer alone, are necessary to account for heats of dilution.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where MLLT1 is bound in cells.

Methodology Overview:

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for MLLT1 to pull down MLLT1-bound chromatin fragments.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the associated DNA is purified.

  • Analysis: The purified DNA can be analyzed by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide profiling.

Key Considerations:

  • Antibody Specificity: A highly specific and validated antibody is crucial for successful ChIP.

  • Chromatin Shearing: Optimal shearing to fragments of 200-500 bp is important for good resolution.

  • Controls: Appropriate negative (e.g., IgG) and positive controls are essential for data interpretation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify that a small molecule inhibitor binds to its target protein in a cellular environment.

Methodology Overview:

  • Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated fraction by centrifugation.

  • Detection: The amount of soluble MLLT1 at each temperature is quantified, typically by Western blotting.

Principle: Binding of an inhibitor to MLLT1 stabilizes the protein, leading to a higher melting temperature. This is observed as more soluble MLLT1 remaining at higher temperatures in the inhibitor-treated cells compared to the control.

Therapeutic Targeting of the MLLT1 YEATS Domain

The critical role of the MLLT1 YEATS domain in driving oncogenic gene expression programs has made it an attractive target for therapeutic intervention. Small molecule inhibitors that bind to the acyl-lysine binding pocket of the YEATS domain and disrupt its interaction with histones have been developed.[4][16] These inhibitors serve as valuable chemical probes to further elucidate the biological functions of MLLT1 and as potential starting points for the development of novel cancer therapies.[4] The development of such inhibitors, exemplified by SGC-iMLLT, has demonstrated that targeting the reader function of the MLLT1 YEATS domain is a viable strategy to inhibit the growth of MLL-rearranged leukemias.[12][16]

Drug_Development_Logic cluster_logic Therapeutic Rationale Disease_Driver MLLT1 YEATS domain is a key driver of oncogenic transcription in leukemia and other cancers. Reader_Function Its function depends on binding to acetylated/crotonylated histones. Disease_Driver->Reader_Function Target_Pocket The acyl-lysine binding pocket is a druggable target. Reader_Function->Target_Pocket Inhibitor_Development Develop small molecule inhibitors that block this interaction. Target_Pocket->Inhibitor_Development Disrupt_Function Inhibitors disrupt MLLT1's chromatin localization and function. Inhibitor_Development->Disrupt_Function Therapeutic_Effect Suppression of oncogenic gene expression and inhibition of cancer cell growth. Disrupt_Function->Therapeutic_Effect

Logic for targeting the MLLT1 YEATS domain.

Conclusion

The YEATS domain of MLLT1 is a multifaceted epigenetic reader that plays a central role in the regulation of gene transcription. Its ability to recognize acylated histone marks provides a direct link between the chromatin landscape and the transcriptional machinery. The critical involvement of the MLLT1 YEATS domain in the pathogenesis of leukemia and other cancers has established it as a high-priority target for drug discovery. A thorough understanding of its structure, function, and interactions, supported by robust quantitative data and well-defined experimental approaches, is essential for the continued development of novel therapeutic strategies that target this key epigenetic regulator.

References

The Multifaceted Role of MLLT3 (AF9/YEATS3) in Transcriptional Regulation and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLLT3, also known by its aliases AF9 and YEATS3, is a critical epigenetic regulator and a component of the transcriptional machinery. Its function is integral to normal hematopoiesis, and its dysregulation is a key driver in various malignancies, most notably in acute myeloid leukemia (AML) through the MLL-AF9 fusion oncoprotein. This technical guide provides an in-depth overview of MLLT3's molecular functions, its role in disease, and the experimental methodologies used to investigate its activities. We present quantitative data on its protein interactions, detailed signaling pathways, and workflows for key experimental procedures to serve as a comprehensive resource for researchers and drug development professionals in oncology and epigenetics.

Introduction to MLLT3/AF9/YEATS3

The MLLT3 gene encodes a protein that is a crucial component of the super elongation complex (SEC), a key regulator of transcriptional elongation.[1][2] MLLT3 is a multifaceted protein with distinct functional domains that mediate its diverse roles in the cell. It is widely recognized for its YEATS domain, which functions as an epigenetic "reader" of histone acylations, and an ANC1 homology domain that facilitates protein-protein interactions.[3][4]

Nomenclature and Gene Aliases

The official gene symbol is MLLT3, which stands for "Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 3".[5] It is also commonly referred to by the following aliases:

  • AF9: ALL1-Fused gene from chromosome 9.[1][5]

  • YEATS3: YEATS domain-containing protein 3.[1][5]

Molecular Function and Protein Domains

MLLT3 plays a pivotal role in linking chromatin state to active transcription.[3] This function is primarily mediated by its distinct protein domains.

The YEATS Domain: An Acyl-Lysine Reader

The N-terminal YEATS domain is a highly conserved module that recognizes and binds to acylated lysine residues on histone tails.[6][7] This "reader" function is crucial for tethering the SEC to active chromatin regions. The YEATS domain of MLLT3 exhibits a binding preference for acetylated and crotonylated lysines, particularly on histone H3.[8][9][10] This interaction is a key mechanism for localizing transcriptional machinery to specific gene promoters and enhancers.[8]

The ANC1 Homology Domain (AHD)

The C-terminal ANC1 homology domain (AHD) is an intrinsically disordered region that serves as a scaffold for multiple protein-protein interactions.[2][3] This domain is essential for the assembly of transcriptionally active complexes. Key interaction partners of the AHD include:

  • DOT1L: A histone H3 lysine 79 (H3K79) methyltransferase.[3][8]

  • AF4 and ENL: Other components of the SEC.[11][12]

  • BCOR: A transcriptional corepressor.[13]

  • CBX8: A Polycomb group protein.[3]

These interactions are critical for MLLT3's role in regulating transcriptional elongation and are often hijacked in the context of MLL-rearranged leukemias.[2][11]

Data Presentation: Quantitative Analysis of MLLT3 Interactions

The binding affinity of the MLLT3 YEATS domain for various acylated histone peptides has been quantified using techniques such as isothermal titration calorimetry (ITC). This data provides insight into the specificity of MLLT3's reader function.

Histone PeptideDissociation Constant (Kd)Experimental MethodReference
H3K9ac3.7 µMIsothermal Titration Calorimetry[8]
H3K18ac11.0 µMIsothermal Titration Calorimetry[8]
H3K27ac7.0 µMIsothermal Titration Calorimetry[8]
H3K9cr~2.5-3.5 fold higher affinity than H3K9acIsothermal Titration Calorimetry[9]
H4K5acK8acNot specified, but bindsPull-down assays[10]

Role in Normal and Malignant Cellular Processes

Hematopoiesis

MLLT3 is essential for normal hematopoietic stem cell (HSC) function, playing a key role in maintaining HSC self-renewal and promoting the differentiation of erythroid and megakaryocytic lineages.[3] Its expression is highly enriched in fetal, neonatal, and adult HSCs.[3] Recent studies have also identified a role for the MLLT3 YEATS domain in binding the non-coding RNA 7SK, linking epigenetic and RNA signaling in the regulation of hematopoiesis.[14][15][16]

MLL-Rearranged Leukemia

Chromosomal translocations involving the MLL gene (at 11q23) and MLLT3 (at 9p22) result in the production of the MLL-AF9 fusion oncoprotein.[17][18] This fusion protein is a potent driver of acute myeloid leukemia (AML) and is associated with a poor prognosis.[17][19] The MLL-AF9 fusion protein retains the DNA-binding domain of MLL and the AHD of MLLT3.[20] This allows for the aberrant recruitment of the transcriptional elongation machinery, including DOT1L, to MLL target genes such as HOXA9 and MEIS1, leading to their sustained overexpression and leukemic transformation.[21]

Solid Tumors

Emerging evidence suggests a role for MLLT3 in solid tumors, with its function appearing to be context-dependent.

  • Osteosarcoma: High MLLT3 expression is associated with a poorer prognosis and promotes cell proliferation through the JNK signaling pathway.[22]

  • Lung Adenocarcinoma: MLLT3 is overexpressed and correlates with a poorer survival rate. Knockdown of MLLT3 inhibits tumor growth and the EGFR-MAPK/ERK signaling pathway.[23]

  • Melanoma: MLLT3 acts as a tumor suppressor, with low expression correlating with poor survival. It is thought to regulate melanoma stemness and progression.[24]

  • Colorectal, Breast, and Hepatocellular Carcinoma: Dysregulated MLLT3/AF9 expression has been linked to altered cell proliferation, migration, and invasion in these cancers.[24]

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving MLLT3

MLLT3 is implicated in several signaling pathways that are crucial for cell fate decisions and oncogenesis.

MLLT3_Signaling_Pathways cluster_leukemia MLL-AF9 Driven Leukemia cluster_solid_tumors Solid Tumors MLL_AF9 MLL-AF9 Fusion DOT1L DOT1L MLL_AF9->DOT1L recruits H3K79me H3K79 Methylation DOT1L->H3K79me catalyzes HOXA9_MEIS1 HOXA9/MEIS1 Upregulation H3K79me->HOXA9_MEIS1 Leukemia Leukemic Transformation HOXA9_MEIS1->Leukemia MLLT3 MLLT3 JNK JNK Pathway MLLT3->JNK activates MAPK_ERK MAPK/ERK Pathway MLLT3->MAPK_ERK inhibits Wnt Wnt Signaling MLLT3->Wnt regulates Proliferation Cell Proliferation JNK->Proliferation MAPK_ERK->Proliferation Metastasis Metastasis MAPK_ERK->Metastasis Wnt->Proliferation

Figure 1. MLLT3-related signaling pathways in leukemia and solid tumors.
Experimental Workflows

A common workflow to study the binding of the MLLT3 YEATS domain to acylated histones involves protein expression, peptide synthesis, and biophysical analysis.

YEATS_Domain_Workflow cluster_protein Protein Preparation cluster_peptide Peptide Preparation cluster_analysis Biophysical Analysis a Clone MLLT3 YEATS Domain into Expression Vector b Express Protein in E. coli a->b c Purify Protein using Affinity Chromatography b->c e Isothermal Titration Calorimetry (ITC) c->e d Synthesize Histone Peptides (acetylated, crotonylated, etc.) d->e f Determine Binding Affinity (Kd) e->f

Figure 2. Workflow for analyzing YEATS domain-histone peptide interactions.

ChIP-seq is used to identify the genomic localization of MLLT3 and its correlation with specific histone marks.

ChIP_seq_Workflow a Crosslink proteins to DNA in living cells b Lyse cells and shear chromatin a->b c Immunoprecipitate MLLT3 with specific antibody b->c d Reverse crosslinks and purify DNA c->d e Prepare DNA for sequencing d->e f High-throughput sequencing e->f g Map reads to genome and identify MLLT3 binding sites f->g

Figure 3. A generalized workflow for MLLT3 ChIP-sequencing.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are summaries of methodologies commonly employed in MLLT3 research.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a quantitative technique used to measure the thermodynamic parameters of biomolecular interactions.

  • Protein and Peptide Preparation: The purified MLLT3 YEATS domain is dialyzed against the ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl). Lyophilized histone peptides are dissolved in the same buffer.

  • ITC Experiment: The protein is loaded into the sample cell of the calorimeter, and the peptide is loaded into the injection syringe. A series of small injections of the peptide into the protein solution is performed. The heat change upon each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the in vivo association of MLLT3 with specific genomic regions.

  • Cell Crosslinking and Lysis: Cells are treated with formaldehyde to crosslink proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: The chromatin is incubated with an antibody specific to MLLT3, which is coupled to magnetic beads. The MLLT3-bound chromatin is then pulled down.

  • DNA Purification and Analysis: The crosslinks are reversed, and the DNA is purified. The amount of specific DNA sequences associated with MLLT3 is quantified by qPCR or subjected to high-throughput sequencing (ChIP-seq).

Cell Viability and Proliferation Assays

These assays are used to assess the impact of MLLT3 expression or inhibition on cell growth.

  • Cell Seeding: Cells (e.g., cancer cell lines with MLLT3 knockdown or overexpression) are seeded in 96-well plates.

  • Treatment: Cells are treated with relevant compounds (e.g., inhibitors) or cultured under specific conditions.

  • Assay: At various time points, a reagent such as MTT or a Cell Counting Kit-8 (CCK-8) solution is added.[25] These reagents are converted into a colored product by metabolically active cells.

  • Measurement: The absorbance of the colored product is measured using a microplate reader, which is proportional to the number of viable cells.[25][26][27][28]

Therapeutic Implications and Future Directions

The central role of MLLT3 and its fusion products in cancer, particularly in MLL-rearranged leukemia, makes it an attractive therapeutic target.[19][29] Strategies being explored include the development of small molecule inhibitors that disrupt the protein-protein interactions of the MLLT3 AHD or that target the reader function of the YEATS domain.[29] Understanding the diverse roles of MLLT3 in different solid tumors will be crucial for developing context-specific therapeutic interventions. Future research will likely focus on elucidating the broader interactome of MLLT3, the upstream regulation of its expression, and the development of more potent and specific inhibitors for clinical applications.

References

An In-depth Technical Guide to the Epigenetic Targets of Nvs-MLLT-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epigenetic targets of Nvs-MLLT-1, a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Nvs-MLLT-1 and its Epigenetic Targets

Nvs-MLLT-1 is a small molecule inhibitor that targets the YEATS domain, a conserved acetyl-lysine and crotonyl-lysine reader module found in a family of proteins that includes MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 1), also known as ENL, and its paralog MLLT3 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 3), also known as AF9.[1][2] These proteins are critical components of the Super Elongation Complex (SEC), a key regulator of transcriptional elongation.[3][4][5][6]

The YEATS domains of MLLT1 and MLLT3 recognize and bind to acetylated histone tails, particularly on histone H3.[2][3] This interaction is crucial for anchoring the SEC to chromatin at active gene promoters and enhancers, thereby facilitating the release of paused RNA Polymerase II (Pol II) and promoting transcriptional elongation.[3][7] Dysregulation of MLLT1 and MLLT3 is strongly implicated in various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), often through chromosomal translocations involving the KMT2A (formerly MLL) gene.[3]

Nvs-MLLT-1 acts by competitively binding to the acetyl-lysine binding pocket of the MLLT1 and MLLT3 YEATS domains, thereby preventing their interaction with acetylated histones. This disruption of chromatin tethering leads to the displacement of the SEC from key gene loci, resulting in the downregulation of oncogenic transcriptional programs, including those driven by MYC and HOX genes.

Quantitative Data on Nvs-MLLT-1 Activity

The potency and selectivity of Nvs-MLLT-1 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for Nvs-MLLT-1 and its negative control, Nvs-MLLT-C.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of Nvs-MLLT-1

TargetAssay TypeMetricValue (nM)Reference
MLLT1 (ENL)TR-FRETIC50150[1]
MLLT1 (ENL)ITCKd109[1]
MLLT3 (AF9)AlphaScreenIC50254[2][8][9][10]
Wild-type MLLT1-IC50180[10]
MLLT1 (T1 mutant)-Kd240[10]
MLLT1 (T2 mutant)-Kd220[10]

Table 2: Selectivity Profile of Nvs-MLLT-1

Off-TargetAssay TypeMetricValue (µM)Reference
YEATS2AlphaScreenIC50> 20[10]
YEATS4AlphaScreenIC50> 20[10]
CECR2 (Bromodomain)AlphaScreenIC50> 40[1][2][8][9][10]
Kinase Panel--No significant activity[1][2]
ACES-Activity0.25[1][2]
H3 Binding-Activity0.29[1]

Table 3: Cellular Target Engagement of Nvs-MLLT-1

TargetCell LineAssay TypeMetricValue (µM)Reference
MLLT1/3-NanoBRETIC500.5[2]
MLLT1/3-Recommended Cellular Concentration-5-10[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving MLLT1/ENL and the experimental workflows used to characterize inhibitors like Nvs-MLLT-1.

Nvs-MLLT-1 Mechanism of Action cluster_nucleus Nucleus Histone Acetylated Histone (H3K9ac, etc.) MLLT1_AF9 MLLT1/AF9 (YEATS Domain) Histone->MLLT1_AF9 Binds SEC Super Elongation Complex (SEC) (P-TEFb, ELL, etc.) MLLT1_AF9->SEC Recruits PolII Paused RNA Pol II SEC->PolII Activates Active_PolII Elongating RNA Pol II PolII->Active_PolII Release Oncogenes Oncogenes (e.g., MYC, HOX) Active_PolII->Oncogenes Transcribes Transcription Oncogenic Transcription Oncogenes->Transcription Nvs_MLLT1 Nvs-MLLT-1 Nvs_MLLT1->MLLT1_AF9 Inhibits Binding Target Identification & Validation Workflow cluster_workflow HTS High-Throughput Screening (e.g., AlphaScreen, TR-FRET) Hit_ID Hit Identification HTS->Hit_ID Biophysical Biophysical Validation (e.g., ITC) Hit_ID->Biophysical Cellular_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Biophysical->Cellular_Engagement Downstream Downstream Functional Assays (e.g., ChIP-seq, RNA-seq, Cell Viability) Cellular_Engagement->Downstream Lead_Opt Lead Optimization Downstream->Lead_Opt

References

The Role of MLLT1 (ENL) in the Super Elongation Complex: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Component of Transcriptional Elongation and its Therapeutic Potential

This technical guide provides a comprehensive overview of the involvement of the Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 1 (MLLT1), also known as Eleven-Nineteen Leukemia (ENL), within the Super Elongation Complex (SEC). MLLT1/ENL is a critical component of this complex, playing a pivotal role in the regulation of transcriptional elongation. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, quantitative data, experimental methodologies, and logical relationships governing MLLT1/ENL's function within the SEC.

Introduction to the Super Elongation Complex and MLLT1/ENL

The Super Elongation Complex (SEC) is a multi-protein assembly that enhances the catalytic rate of RNA Polymerase II (Pol II), a crucial enzyme responsible for transcribing DNA into RNA. The SEC achieves this by suppressing the transient pausing of Pol II at multiple sites along the DNA template, thereby facilitating productive transcriptional elongation.[1][2][3] This function is vital for the rapid and robust expression of genes, including many proto-oncogenes such as Myc and Hox genes.[4]

The core components of the SEC include:

  • Scaffold Proteins: Members of the AF4/FMR2 (AFF) family, primarily AFF1 and AFF4, act as the central scaffold for the complex.[5][6][7]

  • Elongation Factors: The ELL (Eleven-nineteen Lysine-rich Leukemia) family of proteins (ELL, ELL2, or ELL3) and their associated factors, EAF1 or EAF2.[5][8]

  • P-TEFb Complex: A heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (CycT1, CycT2a, or CycT2b), which phosphorylates the C-terminal domain of Pol II and other factors to promote elongation.[5][9]

  • YEATS Domain Proteins: MLLT1 (ENL) or its paralog MLLT3 (AF9), which are histone acetylation readers.[4][10][11]

MLLT1/ENL is a key subunit of the SEC that functions as an epigenetic reader.[4][11] Its YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain specifically recognizes and binds to acetylated and crotonylated lysine residues on histone tails, particularly on histone H3.[3][11][12] This interaction is crucial for tethering the SEC to active chromatin regions, thereby directing its transcriptional elongation activity to specific gene loci.[4][10] MLLT1/ENL is also a common fusion partner with the MLL gene in acute leukemias, highlighting its importance in both normal development and disease.[10][13]

Quantitative Data on MLLT1/ENL Interactions

Understanding the quantitative aspects of MLLT1/ENL's interactions is crucial for dissecting its function and for the development of targeted therapies. The following tables summarize the available quantitative data on the binding affinities of the MLLT1 YEATS domain with histone modifications and the inhibitory activity of the chemical probe NVS-MLLT-1.

Table 1: Binding Affinities of MLLT1 (ENL) YEATS Domain for Acetylated Histone H3 Peptides

Histone PeptideBinding Affinity (Kd) in µMExperimental MethodReference
H3K27ac30.5Isothermal Titration Calorimetry (ITC)[11]
H3K9ac32.2Isothermal Titration Calorimetry (ITC)[11]
H3K18ac50.0Isothermal Titration Calorimetry (ITC)[11]
H3K27ac66Biolayer Interferometry (BLI)[14]

Table 2: Inhibitory Activity of NVS-MLLT-1 Against YEATS Domain-Containing Proteins

Target ProteinIC50 in µMExperimental MethodReference
MLLT10.15AlphaScreen[15]
MLLT30.254AlphaScreen[15]
MLLT1 (in-cell)0.5 (±0.12)NanoBRET[15]
YEATS2>20AlphaScreen[15]
YEATS4>20AlphaScreen[15]
CECR2 (bromodomain)>40AlphaScreen[15]

Signaling Pathways and Molecular Interactions

The intricate network of interactions within the SEC and its engagement with chromatin are fundamental to its function. The following diagrams, generated using the DOT language, illustrate these relationships.

SEC_Assembly cluster_SEC Super Elongation Complex (SEC) AFF4 AFF4 (Scaffold) PTEFb P-TEFb (CDK9/CycT1) AFF4->PTEFb ELL ELL/EAF AFF4->ELL MLLT1 MLLT1 (ENL) YEATS Domain AFF4->MLLT1 PolII RNA Polymerase II PTEFb->PolII Phosphorylates CTD Histone Acetylated Histone H3 MLLT1->Histone

Core components and interactions of the Super Elongation Complex.

MLLT1_Function MLLT1 MLLT1 (ENL) AcetylatedHistones Acetylated Histones (e.g., H3K27ac) MLLT1->AcetylatedHistones Recognizes SEC Recruitment of Super Elongation Complex AcetylatedHistones->SEC Tethers PolII_Pause Paused RNA Pol II SEC->PolII_Pause Activates PolII_Elongation Elongating RNA Pol II PolII_Pause->PolII_Elongation Release GeneTranscription Increased Gene Transcription PolII_Elongation->GeneTranscription Leads to

Functional workflow of MLLT1/ENL in promoting transcriptional elongation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MLLT1/ENL and the Super Elongation Complex.

Co-Immunoprecipitation (Co-IP) for SEC Interaction Analysis

This protocol is designed to isolate and identify interaction partners of MLLT1/ENL within the SEC from nuclear extracts.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

  • Wash Buffer: Cell Lysis Buffer without protease inhibitors.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

  • Anti-MLLT1/ENL antibody and corresponding isotype control IgG.

  • Protein A/G magnetic beads.

  • Nuclear extraction kit.

Procedure:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cultured cells according to the manufacturer's protocol of a commercial kit or a standard biochemical procedure. Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

  • Pre-clearing the Lysate (Optional but Recommended): To 1 mg of nuclear extract in a microcentrifuge tube, add 20 µL of equilibrated Protein A/G magnetic beads. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation: Add 2-5 µg of anti-MLLT1/ENL antibody or control IgG to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes: Add 30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then pellet.

  • Elution:

    • For Western Blot Analysis: Resuspend the washed beads in 30 µL of 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute the proteins. Pellet the beads and collect the supernatant for SDS-PAGE.

    • For Mass Spectrometry Analysis: Elute the bound proteins by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against other SEC components (e.g., AFF4, CDK9, ELL) or by mass spectrometry for unbiased identification of interacting proteins.

Chromatin Immunoprecipitation sequencing (ChIP-seq) for MLLT1/ENL Genome-wide Occupancy

This protocol outlines the steps to identify the genomic regions occupied by MLLT1/ENL.

Materials:

  • Formaldehyde (37%).

  • Glycine.

  • Cell Lysis Buffer: 5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, with freshly added protease inhibitors.

  • Nuclear Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, with freshly added protease inhibitors.

  • ChIP Dilution Buffer: 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS.

  • Wash Buffers (Low Salt, High Salt, LiCl).

  • Elution Buffer: 1% SDS, 0.1 M NaHCO3.

  • RNase A and Proteinase K.

  • Anti-MLLT1/ENL antibody and control IgG.

  • Protein A/G magnetic beads.

  • DNA purification kit.

Procedure:

  • Cross-linking: To cultured cells in a flask, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge to pellet the nuclei.

  • Nuclear Lysis and Chromatin Shearing: Resuspend the nuclear pellet in Nuclear Lysis Buffer. Shear the chromatin to an average fragment size of 200-500 bp using a sonicator. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation: Dilute the sheared chromatin with ChIP Dilution Buffer. Set aside an aliquot as the "input" control. To the remaining chromatin, add 5-10 µg of anti-MLLT1/ENL antibody or control IgG and incubate overnight at 4°C with rotation.

  • Immune Complex Capture: Add 50 µL of pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads and wash sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer, followed by a final wash with TE buffer.

  • Elution and Reverse Cross-linking: Elute the chromatin complexes by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing. Reverse the cross-links by incubating the eluate and the input sample at 65°C for at least 6 hours.

  • DNA Purification: Treat the samples with RNase A and then Proteinase K. Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and input DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify genomic regions enriched for MLLT1/ENL binding.

In Vitro Transcription Assay

This assay measures the effect of the SEC on the rate of transcriptional elongation by Pol II.

Materials:

  • Purified RNA Polymerase II.

  • Recombinant SEC components (or purified SEC).

  • DNA template containing a promoter and a G-less cassette.

  • Transcription Buffer: 20 mM HEPES-KOH (pH 7.9), 100 mM KCl, 5 mM MgCl2, 10% glycerol, 1 mM DTT.

  • NTPs (ATP, CTP, UTP) and [α-32P]UTP.

  • 3'-O-Methyl-GTP.

  • Stop Buffer: 0.3 M Sodium Acetate, 0.5% SDS, 10 mM EDTA.

Procedure:

  • Formation of Initiated Complexes: Assemble a reaction containing the DNA template, RNA Polymerase II, and general transcription factors in Transcription Buffer. Incubate at 30°C for 30 minutes to allow the formation of pre-initiation complexes.

  • Initiation and Halting: Initiate transcription by adding ATP, CTP, and [α-32P]UTP, along with 3'-O-Methyl-GTP to halt the polymerase after a short stretch of transcription (at the first G residue). Incubate for 10 minutes at 30°C.

  • Addition of SEC and Elongation: Add the purified SEC or individual recombinant components to the reaction. Start the elongation phase by adding all four NTPs (unlabeled).

  • Time Course: At various time points (e.g., 0, 2, 5, 10, 20 minutes), take aliquots of the reaction and add them to an equal volume of Stop Buffer to terminate the transcription.

  • RNA Purification: Extract the RNA from each time point using phenol/chloroform extraction and ethanol precipitation.

  • Analysis: Resolve the radiolabeled RNA transcripts on a denaturing polyacrylamide gel. Visualize the transcripts by autoradiography. The rate of appearance of full-length transcripts indicates the elongation rate.

Conclusion

MLLT1/ENL is a multifaceted and essential component of the Super Elongation Complex. Its ability to read histone acetylation marks provides a crucial link between the epigenetic landscape and the transcriptional machinery, enabling the targeted and efficient expression of key regulatory genes. The quantitative data on its binding affinities and the effects of small molecule inhibitors underscore its potential as a therapeutic target in diseases characterized by transcriptional dysregulation, such as acute leukemias. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of MLLT1/ENL and the SEC, paving the way for novel therapeutic strategies.

References

In-Depth Technical Guide: Discovery and Development of NVS-MLLT-1, a Potent and Selective MLLT1/3 YEATS Domain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-MLLT-1 is a potent and selective chemical probe designed to inhibit the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1), also known as ENL, and MLLT3, also known as AF9. These proteins are critical components of the super elongation complex (SEC), a key regulator of transcriptional elongation. Dysregulation of MLLT1 and MLLT3 is strongly implicated in the pathogenesis of acute myeloid leukemia (AML) and other cancers, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the discovery and development of NVS-MLLT-1, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key validation assays.

Introduction

The MLLT1 (ENL) and MLLT3 (AF9) proteins are characterized by the presence of a YEATS domain, which functions as a "reader" of post-translational modifications on histone tails, specifically recognizing acetylated and crotonylated lysine residues.[1] This interaction is crucial for the recruitment of the super elongation complex (SEC) to chromatin, leading to the transcriptional activation of oncogenes such as MYC and HOXA9.[2] In various forms of acute leukemia, chromosomal translocations involving the MLL gene frequently result in fusion proteins with MLLT1 or MLLT3, leading to aberrant gene expression and leukemogenesis.[3]

NVS-MLLT-1 was developed as a specific inhibitor of the MLLT1/3-histone interaction, serving as a valuable tool to investigate the biological functions of these proteins and to explore their therapeutic potential.[4] A structurally similar but inactive compound, NVS-MLLT-C, is available as a negative control for experiments.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for NVS-MLLT-1 and its negative control, NVS-MLLT-C.

Table 1: In Vitro Potency of NVS-MLLT-1
Target IC50 (nM)
MLLT1 (ENL)150[4]
MLLT3 (AF9)254[5]
Assay: AlphaScreen competition assay
Table 2: In Vitro Selectivity of NVS-MLLT-1
Target IC50 (µM)
YEATS2>20[6]
YEATS4>20[6]
CECR2 (Bromodomain)>40[5]
Assay: Various binding assays
Table 3: Cellular Target Engagement of NVS-MLLT-1
Target IC50 (µM)
MLLT1 (ENL)0.5 (±0.12)[7]
MLLT3 (AF9)Not explicitly reported, but cellular activity confirmed[8]
Assay: NanoBRET Cellular Target Engagement Assay
Table 4: In Vitro Metabolic Stability of NVS-MLLT-1
System Result
Primary Human HepatocytesData available from SGC, specific values not publicly released[7]
Assay: Incubation with cryopreserved hepatocytes followed by LC-MS/MS analysis

Experimental Protocols

AlphaScreen Assay for MLLT1/3 Inhibition

This protocol describes a homogenous, proximity-based assay to measure the inhibition of the MLLT1/3 YEATS domain's interaction with acetylated histone peptides by NVS-MLLT-1.

Materials:

  • Recombinant His-tagged MLLT1 or MLLT3 YEATS domain

  • Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K27ac)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel Chelate Acceptor beads (PerkinElmer)

  • NVS-MLLT-1 and NVS-MLLT-C

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well white opaque microplates

Procedure:

  • Prepare serial dilutions of NVS-MLLT-1 and NVS-MLLT-C in assay buffer.

  • Add 2.5 µL of the compound dilutions to the wells of the 384-well plate.

  • Add 2.5 µL of a solution containing the His-tagged MLLT1/3 YEATS domain to each well. The final concentration should be optimized, but a starting point of 20-50 nM is recommended.

  • Add 2.5 µL of a solution containing the biotinylated histone H3 peptide to each well. The final concentration should be at or below the Kd for the interaction, typically in the range of 20-100 nM.

  • Incubate the plate at room temperature for 30 minutes.

  • Prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer.

  • Add 2.5 µL of the bead mixture to each well.

  • Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

NanoBRET Cellular Target Engagement Assay

This protocol outlines a method to quantify the engagement of NVS-MLLT-1 with MLLT1 in live cells.

Materials:

  • HEK293T cells

  • Plasmid encoding MLLT1 fused to NanoLuc® luciferase

  • Fluorescent tracer specific for the MLLT1 YEATS domain

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NVS-MLLT-1 and NVS-MLLT-C

  • NanoBRET® Nano-Glo® Substrate

  • White, tissue culture-treated 96-well plates

Procedure:

  • Seed HEK293T cells into 96-well plates at a density that will result in approximately 80-90% confluency on the day of the assay.

  • Transfect the cells with the MLLT1-NanoLuc® plasmid according to the manufacturer's protocol for the transfection reagent.

  • 24 hours post-transfection, prepare serial dilutions of NVS-MLLT-1 and NVS-MLLT-C in Opti-MEM®.

  • Add the fluorescent tracer to the compound dilutions at a final concentration optimized for the assay (typically in the low micromolar range).

  • Remove the growth medium from the cells and add the compound/tracer mixtures.

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.

  • Add the substrate to each well.

  • Read the plate on a luminometer equipped with filters for measuring both NanoLuc® emission (donor) and the tracer's fluorescence (acceptor).

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of NVS-MLLT-1 using cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media

  • Williams' E Medium supplemented with appropriate factors

  • NVS-MLLT-1

  • Positive control compounds with known metabolic fates (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile

  • Internal standard for LC-MS/MS analysis

  • 24-well plates

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

  • Prepare a hepatocyte suspension in incubation medium at a density of approximately 0.5-1 x 10^6 viable cells/mL.

  • Add NVS-MLLT-1 to the hepatocyte suspension at a final concentration of 1 µM. Include positive and vehicle controls.

  • Incubate the cell suspension at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the cell suspension.

  • Immediately quench the metabolic activity by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Vortex the samples and centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of NVS-MLLT-1.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Signaling Pathways and Experimental Workflows

MLLT1/3 Signaling Pathway in Acute Myeloid Leukemia

MLLT1 and MLLT3 are essential components of the super elongation complex (SEC), which plays a pivotal role in the transcriptional regulation of key oncogenes. The following diagram illustrates the mechanism of action of NVS-MLLT-1 in disrupting this pathway.

MLLT1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition cluster_cytoplasm Cytoplasm Histone Histone H3 Tail Ac Acetylation (Kac) MLLT1_3 MLLT1/3 (YEATS Domain) Ac->MLLT1_3 recognizes SEC Super Elongation Complex (SEC) (e.g., AFF4, CDK9, Cyclin T1) MLLT1_3->SEC recruits RNAPII RNA Polymerase II SEC->RNAPII phosphorylates & activates DNA DNA (Oncogenes: MYC, HOXA9) Transcription Transcriptional Elongation RNAPII->Transcription drives mRNA mRNA Transcription->mRNA Leukemogenesis Leukemogenesis mRNA->Leukemogenesis promotes NVS_MLLT1 NVS-MLLT-1 NVS_MLLT1->MLLT1_3 inhibits

Caption: MLLT1/3 signaling pathway and inhibition by NVS-MLLT-1.

Experimental Workflow for NVS-MLLT-1 Characterization

The following diagram outlines the logical flow of experiments performed to characterize NVS-MLLT-1.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_adme ADME Assays Discovery Compound Discovery & Synthesis InVitro In Vitro Characterization Discovery->InVitro Cellular Cellular Characterization InVitro->Cellular AlphaScreen AlphaScreen Assay (Potency) Selectivity Selectivity Assays (vs. other readers) ADME ADME Profiling Cellular->ADME NanoBRET NanoBRET Assay (Target Engagement) Phenotypic Phenotypic Assays (e.g., Proliferation) Probe Validated Chemical Probe ADME->Probe Metabolic Metabolic Stability (Hepatocytes) Solubility Solubility

References

Methodological & Application

Nvs-Mllt-1 Cellular Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvs-Mllt-1 is a potent and selective chemical probe that targets the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9), key components of the super elongation complex (SEC).[1][2] These proteins are critical regulators of gene transcription and are implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) with MLL gene rearrangements.[1][3] MLLT1 and MLLT3 act as epigenetic readers, recognizing acetylated lysine residues on histones and recruiting transcription machinery to drive the expression of oncogenes such as HOXA9 and MEIS1.[2][3] Nvs-Mllt-1 disrupts this interaction, offering a valuable tool to investigate the therapeutic potential of MLLT1/3 inhibition. This document provides detailed protocols for cellular assays to characterize the effects of Nvs-Mllt-1.

Data Presentation

Quantitative Summary of Nvs-Mllt-1 Activity
Assay TypeTarget/Cell LineParameterValueReference
Biochemical Assay MLLT1 (ENL)IC50 (TR-FRET)150 nM[4]
MLLT1 (ENL)Kd (ITC)109 nM[4]
MLLT3 (AF9)IC50 (AlphaScreen)254 nM[5]
Cellular Target Engagement HEK293T (MLLT1-Nluc)IC50 (NanoBRET)500 nM (±120 nM)[1][6]
Cellular Functional Assays
MV4-11 (AML)GI50 (Proliferation)~1 µM (Example)N/A
MOLM-13 (AML)Apoptosis (% Annexin V+)>50% at 5 µM (Example)N/A
SEM (ALL)Colony Formation InhibitionSignificant at 1 µM[5]
MV4-11 (AML)MYC mRNA reductionSignificant at 1 µM[5]
MV4-11 (AML)BCL2 mRNA reductionSignificant at 1 µM[5]

Signaling Pathway

The MLLT1/3 proteins are key components of the super elongation complex (SEC), which plays a pivotal role in regulating transcriptional elongation. MLLT1/3 recognize acetylated histones via their YEATS domains, leading to the recruitment of the SEC and other factors like DOT1L to chromatin. This facilitates the release of paused RNA Polymerase II and promotes the transcription of target genes, including the proto-oncogenes HOXA9 and MEIS1. In MLL-rearranged leukemias, the fusion of MLL with partners like AF9 aberrantly recruits this machinery, leading to sustained oncogene expression and leukemogenesis. Nvs-Mllt-1 inhibits the YEATS domain of MLLT1/3, preventing their localization to chromatin and subsequent transcriptional activation.

MLLT1_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histones MLLT1_3 MLLT1 (ENL) / MLLT3 (AF9) Histone->MLLT1_3 recognizes SEC Super Elongation Complex (SEC) MLLT1_3->SEC recruits DOT1L DOT1L MLLT1_3->DOT1L recruits RNAPII RNA Pol II (paused) SEC->RNAPII activates Target_Genes Target Genes (e.g., HOXA9, MEIS1) DOT1L->Target_Genes modifies chromatin at RNAPII->Target_Genes transcribes Transcription Transcriptional Elongation Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Nvs_Mllt_1 Nvs-Mllt-1 Nvs_Mllt_1->MLLT1_3 inhibits

Caption: MLLT1/3 signaling pathway and the inhibitory action of Nvs-Mllt-1.

Experimental Protocols

Cell Proliferation Assay (MTS-based)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13, SEM)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Nvs-Mllt-1 (and Nvs-Mllt-C as a negative control)

  • DMSO (vehicle control)

  • 96-well clear flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Resuspend cells in fresh medium and adjust the concentration to 2 x 10^5 cells/mL. Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

  • Compound Preparation: Prepare a 2X serial dilution of Nvs-Mllt-1 and the negative control Nvs-Mllt-C in culture medium. A typical concentration range is from 40 µM down to 0.156 µM. Prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.

  • Cell Treatment: Add 50 µL of the 2X compound dilutions or vehicle control to the corresponding wells. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (100% viability) and calculate the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with Nvs-Mllt-1.

Materials:

  • Leukemia cell lines (e.g., MOLM-13)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Nvs-Mllt-1 and DMSO

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 5 x 10^5 cells in 2 mL of medium per well in 6-well plates.

  • Cell Treatment: Treat cells with Nvs-Mllt-1 at desired concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for 48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells by gentle scraping and centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within 1 hour of staining.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Target Gene Expression Analysis (RT-qPCR)

This protocol measures the change in mRNA levels of MLLT1/3 target genes, such as HOXA9 and MEIS1, after Nvs-Mllt-1 treatment.

Materials:

  • Leukemia cell lines (e.g., MV4-11)

  • Nvs-Mllt-1 and DMSO

  • 6-well plates

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (HOXA9, MEIS1, MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in 2 mL of medium per well in 6-well plates and treat with Nvs-Mllt-1 (e.g., 1 µM, 5 µM) or DMSO for 24-48 hours.

  • RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and SYBR Green master mix.

  • qPCR Run: Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MV4-11, MOLM-13) Compound_Prep 2. Nvs-Mllt-1 Dilution Cell_Culture->Compound_Prep Cell_Seeding 3. Cell Seeding (96-well or 6-well plates) Compound_Prep->Cell_Seeding Cell_Treatment 4. Cell Treatment (Nvs-Mllt-1 or DMSO) Cell_Seeding->Cell_Treatment Incubation 5. Incubation (24-72 hours) Cell_Treatment->Incubation Proliferation A. Proliferation Assay (MTS Reagent) Incubation->Proliferation Apoptosis B. Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis Gene_Expression C. Gene Expression (RNA Extraction -> RT-qPCR) Incubation->Gene_Expression Data_Acq_A 6A. Absorbance Reading (490 nm) Proliferation->Data_Acq_A Data_Acq_B 6B. Flow Cytometry Apoptosis->Data_Acq_B Data_Acq_C 6C. qPCR Data Gene_Expression->Data_Acq_C Analysis_A 7A. GI50 Calculation Data_Acq_A->Analysis_A Analysis_B 7B. % Apoptotic Cells Data_Acq_B->Analysis_B Analysis_C 7C. Relative Gene Expression (ΔΔCt) Data_Acq_C->Analysis_C

References

Application Note: Measuring Cellular Target Engagement of Nvs-mllt-1 with the NanoBRET™ Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nvs-mllt-1 is a potent and selective chemical probe that inhibits the YEATS domains of MLLT1 (myeloid/lymphoid or mixed-lineage leukemia; translocated to 1, also known as ENL) and MLLT3 (also known as AF9)[1][2]. These proteins are epigenetic readers that recognize and bind to acylated lysine residues on histones, playing a crucial role in transcriptional regulation[3][4]. As components of the Super Elongation Complex (SEC), MLLT1 and MLLT3 are implicated in the development and progression of various cancers, including acute myeloid leukemia (AML)[1][3][5]. Therefore, inhibiting their function is a promising therapeutic strategy.

Establishing that a compound like Nvs-mllt-1 engages its intended target within a live cellular environment is a critical step in drug discovery. The NanoBRET™ Target Engagement (TE) assay is a powerful, quantitative method for measuring compound binding at target proteins in living cells[6]. This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon, to directly assess the interaction between a test compound and its target protein[7]. This application note provides a detailed protocol for using the NanoBRET™ TE assay to measure the cellular target engagement of Nvs-mllt-1 with its targets, MLLT1 and MLLT3.

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ TE assay quantifies the ability of a test compound to compete with a fluorescent tracer for binding to a specific target protein inside live cells. The assay relies on two key components:

  • NanoLuc® Luciferase-Target Fusion: The target protein (e.g., MLLT1 or MLLT3) is fused to NanoLuc® (NLuc), a small, exceptionally bright luciferase that serves as the BRET energy donor[6][7]. This fusion protein is expressed in cells.

  • Cell-Permeable Fluorescent Tracer: A fluorescently labeled ligand (tracer) that specifically and reversibly binds to the target protein is added to the cells. This tracer is the BRET energy acceptor[6].

When the tracer binds to the NLuc-target fusion protein, the donor and acceptor are in close proximity, resulting in energy transfer and a detectable BRET signal. The addition of a competing, unlabeled compound (like Nvs-mllt-1) displaces the tracer from the NLuc-target protein, leading to a decrease in the BRET signal in a dose-dependent manner[1][6]. This reduction in BRET is used to quantify the intracellular potency and affinity of the test compound[6].

G NanoBRET™ Target Engagement Workflow cluster_0 BRET ON: Tracer Binding cluster_1 BRET OFF: Compound Competition Target_On MLLT1/3 NanoLuc® Tracer_On Fluorescent Tracer Target_On:f1->Tracer_On Proximity BRET_Signal BRET Signal (Energy Transfer) Tracer_On->BRET_Signal Acceptor Emission Target_Off MLLT1/3 NanoLuc® Nvs_mllt_1 Nvs-mllt-1 (Test Compound) Target_Off:f0->Nvs_mllt_1 Binding No_BRET No BRET Signal Target_Off->No_BRET Tracer_Displaced Displaced Tracer Nvs_mllt_1_input Add Nvs-mllt-1 cluster_1 cluster_1 Nvs_mllt_1_input->cluster_1

Caption: Workflow of the NanoBRET™ Target Engagement assay.

MLLT1/MLLT3 Signaling Pathway

MLLT1 and MLLT3 are critical components of transcriptional regulatory complexes. Their YEATS domains specifically recognize and bind to acetylated and crotonylated lysine residues on histone tails, particularly on Histone H3[3][8]. This interaction tethers transcriptional machinery, such as the Super Elongation Complex (SEC) and DOT1L complex, to chromatin at active gene promoters and enhancers[3][8]. The recruitment of these complexes facilitates RNA Polymerase II-mediated transcriptional elongation and maintains active gene expression programs[3]. In certain leukemias, chromosomal translocations involving the MLL gene lead to fusion proteins (e.g., MLL-AF9) that aberrantly recruit these complexes, driving oncogenic gene expression[5]. Nvs-mllt-1 inhibits the initial recognition step by blocking the YEATS domain, thereby preventing the recruitment of elongation complexes and suppressing transcription.

G MLLT1/3 Role in Transcriptional Activation cluster_pathway Nuclear Environment Chromatin Chromatin AcHistone Acylated Histone H3 MLLT MLLT1 / MLLT3 (YEATS Domain) AcHistone->MLLT recognizes SEC Super Elongation Complex (SEC) MLLT->SEC recruits Transcription Transcriptional Activation SEC->Transcription promotes Nvs_mllt_1 Nvs-mllt-1 Nvs_mllt_1->MLLT inhibits

Caption: Simplified MLLT1/3 signaling pathway in transcription.

Data Presentation

Quantitative data for Nvs-mllt-1 and its negative control, NVS-MLLT-C, are summarized below.

Table 1: Compound Properties and In Vitro Potency

Compound Target Assay Type IC₅₀ (nM) Reference
Nvs-mllt-1 MLLT1 AlphaScreen / TR-FRET 150 [1][2][9]
MLLT3 AlphaScreen 254 [1][2]
YEATS2 >20,000 [10]
YEATS4 >20,000 [10]
CECR2 (Bromodomain) >40,000 [2][9]

| NVS-MLLT-C | MLLT1 / MLLT3 | AlphaScreen | No Inhibition |[1] |

Table 2: Cellular Target Engagement Data (NanoBRET™)

Compound Target Cell Line Cellular IC₅₀ (µM) Reference
Nvs-mllt-1 MLLT1 / MLLT3 HEK293 0.5 (±0.12) [1]

| NVS-MLLT-C | MLLT1 / MLLT3 | HEK293 | No Inhibition (>30 µM) |[1] |

Experimental Protocols

This protocol is adapted for adherent HEK293 cells in a 96-well plate format.

A. Materials and Reagents

  • Cells: HEK293 cells

  • Culture Medium: DMEM, 10% FBS, 1x Pen/Strep

  • Transfection: FuGENE® HD Transfection Reagent, Plasmid DNA for NLuc-MLLT1 or NLuc-MLLT3 fusion protein (C-terminal or N-terminal fusion should be optimized)

  • Assay Plates: 96-well, white, tissue-culture treated plates

  • Compound: Nvs-mllt-1 (dissolved in DMSO to make a 10-50 mM stock)[2][9]

  • Assay Medium: Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Reagents:

    • NanoBRET™ Tracer (specific for the target; if a commercial tracer is unavailable, one must be developed)[6]

    • NanoBRET™ Nano-Glo® Substrate

    • Extracellular NanoLuc® Inhibitor

  • Detection Instrument: Plate reader capable of measuring filtered luminescence (Donor Emission: 460nm, Acceptor Emission: >600nm)

B. Protocol: Day 1 - Cell Seeding and Transfection

  • Prepare a suspension of HEK293 cells at a concentration of 2 x 10⁵ cells/mL in culture medium.

  • Prepare the transfection complex according to the FuGENE® HD protocol. For each mL of cell suspension, use a 1:100 dilution of the NLuc-target plasmid DNA with a 3:1 ratio of FuGENE® HD to DNA.

  • Add the transfection complex to the cell suspension and mix gently.

  • Dispense 100 µL of the cell/transfection mix into each well of a 96-well plate (20,000 cells per well).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

C. Protocol: Day 2 - Compound and Tracer Addition

  • Compound Dilution: Prepare a serial dilution of Nvs-mllt-1 in Opti-MEM. A typical 11-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is recommended to capture the full dose-response curve[11]. Include a "no compound" (DMSO vehicle) control.

  • Tracer Dilution: Prepare the NanoBRET™ Tracer in Opti-MEM at a concentration that is 5X the final desired assay concentration. The optimal tracer concentration should be determined experimentally but is typically at or below its Kd for the target[6].

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Add 80 µL of Opti-MEM to each well.

    • Add 20 µL of the 5X serially diluted Nvs-mllt-1 compound to the appropriate wells.

    • Add 20 µL of the 5X NanoBRET™ Tracer to all wells.

    • Final volume in each well should be 120 µL.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

D. Protocol: Day 2 - Signal Detection

  • Substrate Preparation: Prepare the NanoBRET™ Nano-Glo® detection reagent. Dilute the Extracellular NanoLuc® Inhibitor 1:1000 and the Nano-Glo® Substrate 1:160 into Opti-MEM.

  • Reagent Addition: Add 40 µL of the prepared detection reagent to each well.

  • Incubation: Incubate the plate for 3-5 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a luminometer equipped with two filters:

    • Donor Emission: 460nm (or a suitable blue filter)

    • Acceptor Emission: 618nm long-pass filter (or a suitable red filter)

    • Set integration time to 0.1 - 1 second per well.

E. Data Analysis

  • Background Subtraction: Subtract the average signal from "no cell" control wells from all experimental wells for both donor and acceptor channels.

  • Calculate NanoBRET™ Ratio: For each well, calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • NanoBRET™ Ratio = (Acceptor Emission) / (Donor Emission)

  • Normalize Data: Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • mBU = NanoBRET™ Ratio x 1000

  • Generate Dose-Response Curve: Plot the mBU values against the logarithm of the Nvs-mllt-1 concentration.

  • Determine IC₅₀: Fit the data to a four-parameter logistic regression model to determine the IC₅₀ value, which represents the concentration of Nvs-mllt-1 required to inhibit 50% of the tracer binding. Software like GraphPad Prism is suitable for this analysis[12].

Summary

This application note provides a comprehensive framework for utilizing the NanoBRET™ Target Engagement assay to quantitatively measure the intracellular activity of Nvs-mllt-1 against its targets, MLLT1 and MLLT3. The provided protocols and data serve as a guide for researchers to confirm cellular target engagement, a crucial step in the validation of chemical probes and the development of novel therapeutics targeting epigenetic reader domains. The high selectivity and demonstrated cellular activity make Nvs-mllt-1 an invaluable tool for dissecting the biology of MLLT1/3-dependent pathways.

References

Application Notes and Protocols for Fluorescence Recovery After Photobleaching (FRAP) Assay with Nvs-MLLT-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Recovery After Photobleaching (FRAP) is a powerful, live-cell imaging technique used to study the dynamics of fluorescently labeled molecules within a cell.[1] This method allows for the quantitative analysis of protein mobility, binding kinetics, and diffusion coefficients in vivo.[2][3] These application notes provide a detailed protocol for utilizing FRAP to investigate the nuclear dynamics of the protein MLLT1 (Myeloid/lymphoid or mixed-lineage leukemia; translocated to 1), also known as ENL or Nvs mllt-1, and to assess the target engagement of its inhibitor, NVS-MLLT-1.

MLLT1 is a critical component of the Super Elongation Complex (SEC), where it functions as a "reader" of histone acetylation, playing a key role in the regulation of transcriptional elongation.[2][4] Dysregulation of MLLT1 activity is implicated in certain types of leukemia.[2] The small molecule NVS-MLLT-1 is a selective inhibitor of the YEATS domain of MLLT1 and MLLT3.[5][6] FRAP assays can be employed to determine how NVS-MLLT-1 affects the interaction of MLLT1 with chromatin, providing valuable insights into its mechanism of action.

Principle of the FRAP Assay

The FRAP experiment involves three main steps:

  • Pre-Bleach Imaging: A region of interest (ROI) in a cell expressing a fluorescently tagged protein (e.g., MLLT1-GFP) is imaged at a low laser power to establish a baseline fluorescence intensity.

  • Photobleaching: A high-intensity laser is used to irreversibly photobleach the fluorophores within the ROI.

  • Post-Bleach Imaging: The recovery of fluorescence in the bleached ROI is monitored over time at a low laser power as unbleached fluorescent molecules from the surrounding area move into the ROI.[7]

The rate of fluorescence recovery provides information about the mobility of the protein. A rapid recovery suggests a highly mobile protein that diffuses freely, while a slower recovery indicates that the protein is interacting with less mobile cellular structures, such as chromatin.[8] The extent of recovery indicates the fraction of the protein population that is mobile.

Data Presentation

The following tables summarize hypothetical quantitative data from a FRAP experiment designed to assess the effect of NVS-MLLT-1 on the nuclear mobility of MLLT1-GFP. While a FRAP assay has been used to confirm target engagement of NVS-MLLT-1, specific quantitative data is not publicly available.[9] Therefore, the data presented here are representative of typical results for a chromatin-associated protein and are for illustrative purposes.

Table 1: FRAP Parameters for MLLT1-GFP in the Cell Nucleus

ParameterMLLT1-GFP (Vehicle Control)MLLT1-GFP + NVS-MLLT-1 (1 µM)Description
Half-maximal Recovery Time (t½) (s) 15.2 ± 1.88.5 ± 1.1Time required for the fluorescence to recover to 50% of its final intensity.
Mobile Fraction (Mf) 0.65 ± 0.080.88 ± 0.05The percentage of the fluorescently labeled protein that is free to move into the bleached area.
Immobile Fraction (If) 0.35 ± 0.080.12 ± 0.05The percentage of the fluorescently labeled protein that is not free to move and does not contribute to fluorescence recovery.
Effective Diffusion Coefficient (D_eff) (µm²/s) 0.25 ± 0.050.45 ± 0.07The apparent rate of diffusion, which is influenced by both free diffusion and binding events.

Note: Data are presented as mean ± standard deviation from n=20 cells.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Use a suitable human cell line, such as HEK293T or a relevant leukemia cell line (e.g., MV4-11).

  • Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Plasmid: Use a mammalian expression vector encoding a fusion of MLLT1 and a fluorescent protein (e.g., pEGFP-C1-MLLT1).

  • Transfection: Seed cells on glass-bottom dishes suitable for high-resolution microscopy. Transfect the cells with the MLLT1-GFP plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression.

NVS-MLLT-1 Inhibitor Treatment
  • Stock Solution: Prepare a stock solution of NVS-MLLT-1 in DMSO (e.g., 10 mM).

  • Working Solution: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM).

  • Incubation: Replace the culture medium of the transfected cells with the medium containing NVS-MLLT-1 or a vehicle control (DMSO) and incubate for the desired time (e.g., 2-4 hours) before imaging.

FRAP Imaging and Data Acquisition
  • Microscope: Use a laser scanning confocal microscope equipped with a high-numerical-aperture objective (e.g., 63x/1.4 NA oil immersion) and an environmental chamber to maintain cells at 37°C and 5% CO2.

  • Cell Selection: Select healthy, transfected cells with moderate fluorescence intensity in the nucleus.

  • Image Acquisition Settings:

    • Laser Line: Use a 488 nm laser for GFP excitation.

    • Pre-Bleach: Acquire 5-10 images at low laser power (e.g., 1-5% of maximum) to establish a baseline.

    • Region of Interest (ROI): Define a circular or rectangular ROI within the nucleus, avoiding the nucleolus.

    • Photobleaching: Use a high-intensity laser pulse (100% power) to bleach the ROI for a short duration (e.g., 1-2 seconds).

    • Post-Bleach: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor fluorescence recovery. The frequency and duration of image acquisition will depend on the recovery speed of the protein (e.g., one image every 500 ms for 60 seconds).

Data Analysis
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to measure the fluorescence intensity in the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.

  • Normalization: Correct for photobleaching during image acquisition and normalize the fluorescence intensity in the ROI using the following formula:

    • I_norm(t) = (I_roi(t) - I_bg(t)) / (I_control(t) - I_bg(t))

    • Where I_norm(t) is the normalized intensity at time t, I_roi(t) is the intensity in the bleached ROI, I_bg(t) is the background intensity, and I_control(t) is the intensity in the control region.

  • Curve Fitting: Plot the normalized intensity over time and fit the recovery curve to a mathematical model (e.g., a single or double exponential function) to extract quantitative parameters such as the half-maximal recovery time (t½) and the mobile fraction (Mf).

  • Statistical Analysis: Perform statistical tests to compare the FRAP parameters between the vehicle-treated and NVS-MLLT-1-treated groups.

Visualizations

FRAP_Workflow cluster_prep Cell Preparation cluster_imaging FRAP Imaging cluster_analysis Data Analysis cell_culture Cell Culture transfection Transfection with MLLT1-GFP cell_culture->transfection inhibitor Inhibitor Treatment (NVS-MLLT-1) transfection->inhibitor pre_bleach Pre-Bleach Imaging inhibitor->pre_bleach bleach Photobleaching of ROI pre_bleach->bleach post_bleach Post-Bleach Imaging bleach->post_bleach quantification Fluorescence Quantification post_bleach->quantification normalization Normalization quantification->normalization curve_fitting Curve Fitting normalization->curve_fitting

FRAP Experimental Workflow

MLLT1_Signaling cluster_chromatin Chromatin H3K27ac Acetylated Histones (e.g., H3K27ac) MLLT1 MLLT1 (ENL) H3K27ac->MLLT1 binds to CDK9 CDK9/Cyclin T MLLT1->CDK9 AFF4 AFF4 MLLT1->AFF4 ELL2 ELL2 MLLT1->ELL2 RNAPII RNA Polymerase II CDK9->RNAPII activates AFF4->RNAPII ELL2->RNAPII activates Transcription Transcriptional Elongation RNAPII->Transcription NVS_MLLT1 NVS-MLLT-1 NVS_MLLT1->MLLT1 inhibits binding

MLLT1 Signaling Pathway in Transcriptional Regulation

Conclusion

The FRAP assay is a valuable tool for investigating the dynamics of the nuclear protein MLLT1 and for characterizing the cellular effects of its inhibitors, such as NVS-MLLT-1. By quantifying changes in protein mobility, researchers can gain insights into protein-chromatin interactions and the mechanism of drug action. The provided protocols and data serve as a comprehensive guide for designing and performing FRAP experiments to study MLLT1.

References

Protocol for Preparing NVS-MLLT-1 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the preparation of a stock solution of NVS-MLLT-1, a selective inhibitor of the YEATS domain of MLLT1 and MLLT3, using dimethyl sulfoxide (DMSO) as the solvent. This protocol is intended for researchers, scientists, and drug development professionals working in areas such as epigenetics and oncology. Adherence to this protocol will ensure the accurate and consistent preparation of NVS-MLLT-1 stock solutions for use in various downstream biological assays.

NVS-MLLT-1 is a potent small molecule inhibitor with IC50 values of 150 nM and 254 nM for MLLT1 and MLLT3, respectively. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for solubilizing NVS-MLLT-1 in DMSO to a desired concentration.

Quantitative Data Summary

The following table summarizes the key quantitative data for NVS-MLLT-1:

PropertyValueReference(s)
Molecular Weight (MW) 385.47 g/mol
Chemical Formula C₂₃H₂₃N₅O
Appearance Solid[1]
Solubility in DMSO Up to 100 mM
Recommended Storage -20°C

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of NVS-MLLT-1 in DMSO. The concentration can be adjusted based on experimental needs and the high solubility of NVS-MLLT-1 in DMSO.

Materials
  • NVS-MLLT-1 powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves)

Safety Precautions
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE at all times.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for NVS-MLLT-1 and DMSO before starting the procedure.

Procedure
  • Equilibration: Before opening, allow the vial of NVS-MLLT-1 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which could affect the stability of the compound.

  • Weighing: Tare a clean, empty microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of NVS-MLLT-1 powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.855 mg of NVS-MLLT-1.

    • Calculation:

      • Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 10 mM * 1 mL * 385.47 g/mol / 1000 = 3.855 mg

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the NVS-MLLT-1 powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Close the tube tightly and vortex the solution for 1-2 minutes until the NVS-MLLT-1 powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can aid in dissolution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the name of the compound (NVS-MLLT-1), the concentration (e.g., 10 mM), the solvent (DMSO), the date of preparation, and your initials.

  • Long-term Storage: Store the aliquots at -20°C for long-term storage. When needed for an experiment, thaw a single aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot to maintain the integrity of the stock.

Visualizations

Experimental Workflow for NVS-MLLT-1 Stock Solution Preparation

G Workflow for NVS-MLLT-1 Stock Solution Preparation cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage A Equilibrate NVS-MLLT-1 to Room Temperature B Weigh NVS-MLLT-1 Powder A->B Prevents condensation C Add Anhydrous DMSO B->C Accurate measurement D Vortex to Dissolve C->D Complete dissolution E Aliquot into Single-Use Tubes D->E Avoids freeze-thaw cycles F Label Aliquots E->F G Store at -20°C F->G G Simplified Signaling Pathway Inhibition by NVS-MLLT-1 MLLT1_3 MLLT1/MLLT3 (YEATS domain) Chromatin Chromatin Remodeling MLLT1_3->Chromatin Binds to Histone Acetylated Histones Histone->MLLT1_3 Recruits Gene Target Gene Transcription Chromatin->Gene NVS_MLLT1 NVS-MLLT-1 NVS_MLLT1->MLLT1_3 Inhibits Binding

References

Application Notes and Protocols for In Vitro Validation of Nvs-mllt-1's Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvs-mllt-1 is a potent and selective small molecule inhibitor targeting the YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain of MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[1][2][3][4] The MLLT1 protein is a critical component in certain types of acute myeloid leukemia (AML).[1] As an epigenetic "reader," the YEATS domain of MLLT1 recognizes acetylated lysine residues on histones, which plays a crucial role in gene transcription.[1] In MLL-rearranged leukemias, MLLT1 fusion proteins aberrantly recruit the super elongation complex (SEC) and the histone methyltransferase DOT1L to specific genomic loci.[1][5] This leads to hypermethylation of Histone H3 at lysine 79 (H3K79me2), a mark associated with active gene transcription, ultimately driving the expression of oncogenes like HOXA9 and MEIS1.[6][7][8] By inhibiting the MLLT1 YEATS domain, Nvs-mllt-1 disrupts this oncogenic signaling cascade, presenting a promising therapeutic strategy.

These application notes provide detailed protocols for the in vitro validation of Nvs-mllt-1's inhibitory activity, including its potency, selectivity, cellular target engagement, and its effect on downstream signaling.

MLLT1 Signaling Pathway in MLL-Rearranged Leukemia

The following diagram illustrates the signaling pathway involving MLLT1 in the context of MLL-rearranged leukemia and the mechanism of inhibition by Nvs-mllt-1.

MLLT1_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein MLLT1 MLLT1 (ENL) YEATS Domain MLL_Fusion->MLLT1 recruits DOT1L DOT1L (H3K79 Methyltransferase) MLLT1->DOT1L recruits Histone Histone H3 DOT1L->Histone methylates H3K79me2 H3K79me2 Histone->H3K79me2 results in Oncogenes Oncogene Transcription (e.g., HOXA9, MEIS1) H3K79me2->Oncogenes activates Nvs_mllt_1 Nvs-mllt-1 Nvs_mllt_1->MLLT1 inhibits

Caption: MLLT1/DOT1L signaling pathway and Nvs-mllt-1 inhibition.

Quantitative Data Summary

The inhibitory activity of Nvs-mllt-1 has been quantified using various in vitro and cellular assays. The following tables summarize the key potency and selectivity data.

Table 1: Inhibitory Potency of Nvs-mllt-1

TargetAssay TypeMetricValue (nM)Reference(s)
MLLT1AlphaScreenIC50150[1][3][4]
MLLT3AlphaScreenIC50254[1][4][9]
MLLT1TR-FRETIC50150[2]
MLLT1ITCKd109[2]
MLLT1NanoBRETIC50500[1][9]

Table 2: Selectivity Profile of Nvs-mllt-1

Off-TargetAssay TypeMetricValue (µM)Reference(s)
YEATS2AlphaScreenIC50> 20[3]
YEATS4AlphaScreenIC50> 20[3]
CECR2 (Bromodomain)AlphaScreenIC50> 40[2][4]
Kinase PanelVarious-No activity[1][2]

Experimental Protocols

Protocol 1: AlphaScreen Assay for MLLT1/3 Inhibition

This protocol describes a competitive binding assay to determine the IC50 of Nvs-mllt-1 against the YEATS domains of MLLT1 and MLLT3. The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged YEATS domain protein.

AlphaScreen_Workflow cluster_assay AlphaScreen Assay Principle cluster_binding Binding Reaction cluster_detection Detection cluster_inhibition Inhibition GST_MLLT1 GST-MLLT1 Biotin_H3 Biotinylated Histone H3 Peptide GST_MLLT1:e->Biotin_H3:w binds Acceptor Anti-GST Acceptor Bead GST_MLLT1->Acceptor GST_MLLT1:s->Acceptor:n binds Donor Streptavidin Donor Bead Biotin_H3->Donor Biotin_H3:s->Donor:n binds Donor->Acceptor ~200nm Signal Light Signal (520-620 nm) Acceptor->Signal generates Nvs_mllt_1 Nvs-mllt-1 Nvs_mllt_1->GST_MLLT1 No_Signal No Signal Nvs_mllt_1:s->No_Signal:n results in

Caption: Workflow for the AlphaScreen competition assay.

Materials:

  • Recombinant GST-tagged MLLT1 or MLLT3 YEATS domain

  • Biotinylated histone H3 peptide (e.g., H3K9ac)

  • Nvs-mllt-1 compound

  • AlphaScreen GST Detection Kit (including Streptavidin Donor beads and Anti-GST Acceptor beads)

  • Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

  • 384-well ProxiPlates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Nvs-mllt-1 in DMSO, followed by a dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reagent Preparation:

    • Dilute GST-MLLT1/3 and Biotin-H3 peptide in Assay Buffer to the desired final concentrations (typically in the low nM range, to be optimized).

    • Prepare a mixture of Anti-GST Acceptor beads and Streptavidin Donor beads in Assay Buffer in the dark.

  • Assay Plate Setup:

    • Add 5 µL of the Nvs-mllt-1 dilution (or DMSO vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the GST-MLLT1/3 protein solution to all wells.

    • Add 5 µL of the Biotin-H3 peptide solution to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Detection:

    • Add 5 µL of the bead mixture to all wells.

    • Seal the plate and incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a microplate reader capable of AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).

  • Data Analysis: Plot the AlphaScreen signal against the logarithm of the Nvs-mllt-1 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for MLLT1 Target Engagement

CETSA is used to verify that Nvs-mllt-1 engages with its target, MLLT1, in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tagg).[10][11]

CETSA_Workflow Start Treat cells with Nvs-mllt-1 or DMSO Heat Heat cell lysates to various temperatures Start->Heat Separate Separate soluble and aggregated proteins (Centrifugation) Heat->Separate Analyze Analyze soluble fraction by Western Blot for MLLT1 Separate->Analyze Plot Plot MLLT1 band intensity vs. Temperature Analyze->Plot Result Determine thermal shift (ΔTagg) Plot->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • AML cell line expressing MLLT1 (e.g., MV4-11)

  • Nvs-mllt-1 compound and DMSO (vehicle control)

  • Cell culture medium (e.g., RPMI-1640)

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitor cocktails

  • Lysis Buffer (e.g., RIPA buffer)

  • Anti-MLLT1 primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Thermocycler

  • Western blot equipment

Procedure:

  • Cell Treatment:

    • Culture AML cells to the desired density.

    • Treat cells with Nvs-mllt-1 (e.g., 1-10 µM) or DMSO for 1-2 hours in culture medium.[1]

  • Cell Lysis and Heating:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Divide the cell suspension into aliquots for each temperature point.

    • Heat the aliquots in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Fractionation:

    • Subject the heated lysates to freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath) to ensure complete cell lysis.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of the soluble fractions.

    • Normalize the samples by protein concentration and prepare them for SDS-PAGE.

    • Perform Western blotting using an anti-MLLT1 antibody to detect the amount of soluble MLLT1 at each temperature.

  • Data Analysis:

    • Quantify the band intensities for MLLT1 from the Western blot.

    • Plot the normalized band intensities against the corresponding temperatures for both the DMSO- and Nvs-mllt-1-treated samples.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tagg). A shift in the melting curve to a higher temperature in the presence of Nvs-mllt-1 indicates target engagement.

Protocol 3: Western Blot for Detection of H3K79 Methylation

This protocol assesses the functional downstream effect of MLLT1 inhibition by measuring changes in the levels of H3K79 dimethylation (H3K79me2), a histone mark regulated by the MLLT1-DOT1L axis.

Materials:

  • AML cell line (e.g., MV4-11)

  • Nvs-mllt-1 compound and DMSO

  • Histone extraction buffer

  • Anti-H3K79me2 primary antibody

  • Anti-Total Histone H3 primary antibody (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blot equipment

Procedure:

  • Cell Treatment:

    • Culture AML cells and treat with a dilution series of Nvs-mllt-1 or DMSO for an extended period (e.g., 24-72 hours) to allow for changes in histone modifications.

  • Histone Extraction:

    • Harvest the cells and wash with PBS.

    • Perform histone extraction using a commercial kit or a standard acid extraction protocol to isolate histone proteins.

    • Determine the protein concentration of the histone extracts.

  • Western Blot Analysis:

    • Normalize the samples by protein concentration and load onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-H3K79me2 antibody.

    • Strip the membrane and re-probe with an anti-Total Histone H3 antibody to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for H3K79me2 and Total H3.

    • Normalize the H3K79me2 signal to the Total H3 signal for each sample.

    • Compare the normalized H3K79me2 levels in Nvs-mllt-1-treated cells to the DMSO control. A dose-dependent reduction in H3K79me2 indicates successful inhibition of the MLLT1-DOT1L pathway.

References

Application Notes and Protocols for Studying MLLT1 and Nvs-mllt-1 Function Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 technology for the functional investigation of the human MLLT1 gene and its homolog in the sea anemone, Nematostella vectensis, Nvs-mllt-1. This document outlines the background, experimental design, detailed protocols, and expected outcomes for researchers aiming to elucidate the conserved and divergent roles of these proteins in development and disease.

Introduction to MLLT1 and its Homolog Nvs-mllt-1

MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 1) , also known as ENL, is a critical component of the super elongation complex (SEC), a key regulator of transcriptional elongation.[1][2][3] The MLLT1 protein contains a YEATS domain that recognizes acetylated and crotonylated lysine residues on histones, thereby tethering the SEC to chromatin and facilitating gene expression.[1][4] Dysregulation of MLLT1 function is implicated in various cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and Wilms' tumor.[1][5][6] Chromosomal translocations involving the MLL gene frequently result in fusions with MLLT1, leading to aberrant gene expression and leukemogenesis.[5][7][8]

The starlet sea anemone, Nematostella vectensis, serves as a valuable model organism for evolutionary and developmental biology due to its phylogenetic position as a sister group to bilaterians.[9][10] Its genome contains a homolog of the human MLLT1 gene, referred to here as Nvs-mllt-1.[2] Studying Nvs-mllt-1 provides an opportunity to investigate the ancestral functions of MLLT1 and to identify conserved mechanisms of transcriptional regulation.

I. MLLT1 Function and Signaling Pathways

MLLT1 is a multifaceted protein involved in several critical cellular processes. As a subunit of the SEC, it plays a pivotal role in releasing paused RNA Polymerase II, thereby promoting transcriptional elongation of genes involved in development and cell cycle progression.[1][3] MLLT1 achieves this by recognizing acetylated histones via its YEATS domain, which anchors the SEC to active chromatin regions.[1][4]

Furthermore, MLLT1 is involved in cellular signaling pathways that respond to DNA damage. In response to double-strand breaks, MLLT1 can be phosphorylated by ATM, leading to the recruitment of Polycomb Repressive Complex 1 (PRC1) and subsequent transcriptional repression at the damaged sites.[3] This highlights a dual role for MLLT1 in both transcriptional activation and repression, depending on the cellular context.

Mutations in the YEATS domain of MLLT1 have been identified in Wilms' tumor, the most common pediatric kidney cancer.[5] These mutations enhance the phase separation properties of MLLT1, leading to increased recruitment of the SEC and aberrant activation of developmental genes, including the HOX cluster.[1]

Below is a diagram illustrating the signaling pathway involving MLLT1 in transcriptional regulation.

CRISPR_Workflow cluster_design 1. Design and Preparation cluster_delivery 2. Delivery into Target System cluster_validation 3. Validation of Gene Editing cluster_analysis 4. Phenotypic Analysis sgRNA_design sgRNA Design for MLLT1/Nvs-mllt-1 Cloning sgRNA Cloning into Cas9 Expression Vector sgRNA_design->Cloning Transfection Transfection of Human Cells (e.g., HEK293T, K562) Cloning->Transfection Microinjection Microinjection of Nematostella Embryos Cloning->Microinjection Genomic_DNA Genomic DNA Extraction Transfection->Genomic_DNA Microinjection->Genomic_DNA PCR PCR Amplification of Target Locus Genomic_DNA->PCR Sequencing Sanger or Next-Gen Sequencing PCR->Sequencing T7E1 T7 Endonuclease I Assay PCR->T7E1 Western_Blot Western Blot for Protein Knockout Sequencing->Western_Blot T7E1->Western_Blot qPCR qPCR for Target Gene Expression Western_Blot->qPCR Cell_Proliferation Cell Proliferation Assays qPCR->Cell_Proliferation Developmental_Analysis Analysis of Nematostella Developmental Phenotypes

References

Troubleshooting & Optimization

troubleshooting Nvs mllt-1 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NVS-MLLT-1, a selective inhibitor of the YEATS domain of MLLT1 (ENL) and MLLT3 (AF9).

Troubleshooting Guide

Issue: Precipitate formation when preparing aqueous working solutions from a DMSO stock.

Question: I dissolved NVS-MLLT-1 in DMSO to make a stock solution, but when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium), a precipitate forms. What should I do?

Answer:

This is a common issue as NVS-MLLT-1 has high solubility in organic solvents like DMSO and ethanol, but limited solubility in aqueous solutions.[1][2][3] Here are several steps to troubleshoot this problem:

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.5%, to avoid cell toxicity. However, a slightly higher DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility. You should perform a vehicle control experiment to ensure the DMSO concentration is not affecting your experimental results.

  • Use a two-step dilution: Instead of diluting the DMSO stock directly into a large volume of aqueous buffer, try a serial dilution. First, dilute the stock into a smaller volume of buffer, then add this intermediate dilution to the final volume.

  • Pre-warm the aqueous buffer: Warming your PBS or cell culture medium to 37°C before adding the NVS-MLLT-1 stock can help improve solubility.

  • Vortex during dilution: Vortex the aqueous buffer while adding the DMSO stock to ensure rapid and thorough mixing, which can prevent localized high concentrations that lead to precipitation.

  • Sonication: If precipitation persists, brief sonication of the final aqueous solution in a water bath sonicator can help to redissolve the compound.

  • Consider alternative solvents for stock solution: While DMSO is most common, ethanol is also a suitable solvent for NVS-MLLT-1.[1][2] Depending on your experimental system, an ethanol stock might be an alternative.

Issue: Inconsistent or no-effect observed in cellular assays.

Question: I've treated my cells with NVS-MLLT-1, but I'm not seeing the expected biological effect. Could this be a solubility issue?

Answer:

Yes, a lack of biological effect is often linked to poor compound solubility and bioavailability in the cell culture medium. If the compound precipitates, its effective concentration is much lower than the intended concentration.

  • Visually inspect for precipitation: Before adding the treatment solution to your cells, hold the tube or plate up to a light source to check for any visible precipitate. Also, inspect the wells of your cell culture plate under a microscope for any crystalline structures after adding the compound.

  • Prepare fresh working solutions: Do not store aqueous working solutions of NVS-MLLT-1. Prepare them fresh for each experiment from a frozen DMSO stock.

  • Verify stock solution integrity: Ensure your DMSO stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

  • Optimize treatment concentration and duration: The recommended concentration for cellular use is between 5-10 µM.[4] The effects of DOT1L inhibitors on gene expression and cell viability can be time-dependent, often requiring several days of treatment.[5] You may need to perform a time-course experiment to determine the optimal treatment duration for your cell line and endpoint.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of NVS-MLLT-1?

NVS-MLLT-1 is a potent and selective inhibitor of the YEATS domain of MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[1][2] In certain cancers, such as MLL-rearranged leukemia, MLL fusion proteins aberrantly recruit DOT1L, a histone methyltransferase, to chromatin. This leads to hypermethylation of histone H3 at lysine 79 (H3K79me2), which in turn drives the expression of leukemogenic genes like HOXA9 and MEIS1.[6] MLLT1 and MLLT3 are components of complexes that facilitate this process. By inhibiting the MLLT1/3 YEATS domain, NVS-MLLT-1 disrupts the protein-protein interactions that lead to the recruitment of DOT1L, thereby reducing H3K79 methylation and suppressing the expression of key oncogenes.

2. What is the recommended method for preparing a stock solution of NVS-MLLT-1?

It is recommended to prepare a high-concentration stock solution of NVS-MLLT-1 in 100% DMSO.[1][2][3][4] For example, you can dissolve the solid compound in DMSO to a concentration of 10 mM to 100 mM.[1][2] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. What is the recommended working concentration of NVS-MLLT-1 in cellular assays?

The recommended concentration for cellular use is in the range of 5-10 µM.[4] However, the optimal concentration will depend on the cell line and the specific assay being performed. It is advisable to perform a dose-response experiment to determine the IC50 for your system.

4. How should I store NVS-MLLT-1?

Solid NVS-MLLT-1 should be stored at -20°C.[1][2] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C for long-term use.

Quantitative Data

Here is a summary of the key quantitative data for NVS-MLLT-1.

ParameterValueSpecies/SystemReference
Molecular Weight 385.47 g/mol N/A[1][2]
Formula C₂₃H₂₃N₅ON/A[1][2]
Solubility in DMSO Up to 100 mMN/A[1][2]
Solubility in Ethanol Up to 50 mMN/A[1][2]
IC₅₀ (MLLT1) 150 nMBiochemical Assay (TR-FRET)[4]
IC₅₀ (MLLT3) 254 nMBiochemical Assay (TR-FRET)[1]
K_d_ (MLLT1) 109 nMIsothermal Titration Calorimetry (ITC)[4]
Recommended Cellular Concentration 5-10 µMVarious human cell lines[4]

Experimental Protocols

Protocol for Preparing Working Solutions of NVS-MLLT-1

  • Prepare a 10 mM stock solution: Dissolve the required amount of NVS-MLLT-1 powder in 100% DMSO to make a 10 mM stock solution. For example, to make 1 ml of a 10 mM stock, dissolve 3.85 mg of NVS-MLLT-1 (MW: 385.47) in 1 ml of DMSO.

  • Aliquot and store: Aliquot the stock solution into smaller volumes (e.g., 10 µl) in sterile microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare the working solution: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. b. Pre-warm your cell culture medium or PBS to 37°C. c. Perform a serial dilution. For example, to prepare a 10 µM working solution, first dilute the 10 mM stock 1:100 in pre-warmed medium (e.g., 2 µl of stock into 198 µl of medium) to get a 100 µM intermediate solution. d. Vortex the intermediate solution gently. e. Further dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM concentration. Ensure the final DMSO concentration is below 0.5%.

Protocol for a Cell Viability Assay (e.g., using MTT)

  • Cell Seeding: Seed your cells of interest (e.g., an MLL-rearranged leukemia cell line like MV4-11) in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere or stabilize for 24 hours.

  • Compound Treatment: Prepare a series of concentrations of NVS-MLLT-1 (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of NVS-MLLT-1. Incubate the plate for the desired duration (e.g., 72 to 96 hours). The optimal incubation time may need to be determined empirically.

  • MTT Assay: a. Add MTT reagent to each well at a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C. b. After the incubation, add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) DOT1L_Complex DOT1L Complex (contains MLLT1/3) MLL_Fusion->DOT1L_Complex Aberrant Recruitment Histone Histone H3 DOT1L_Complex->Histone Methylates H3K79me2 H3K79me2 (Hypermethylation) Histone->H3K79me2 Results in Oncogenes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me2->Oncogenes Upregulates Expression Leukemia Leukemic Transformation & Proliferation Oncogenes->Leukemia Drives NVS_MLLT1 NVS-MLLT-1 NVS_MLLT1->DOT1L_Complex Inhibits MLLT1/3 Interaction

Caption: Signaling pathway of MLL-fusion proteins and the inhibitory action of NVS-MLLT-1.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis Stock Prepare 10mM Stock in DMSO Working Prepare Working Solution in Medium (e.g., 10µM) Stock->Working Dilute Treat Treat Cells with NVS-MLLT-1 Working->Treat Seed Seed Cells in 96-well plate Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Read Read Absorbance Assay->Read Analyze Calculate IC50 Read->Analyze

Caption: General workflow for a cell viability assay using NVS-MLLT-1.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps Start Precipitate observed upon dilution into aqueous buffer? Yes Yes Start->Yes No No Start->No Check_DMSO Final DMSO% too low? Yes->Check_DMSO End_Good Proceed with experiment No->End_Good Warm_Buffer Pre-warm buffer to 37°C? Check_DMSO->Warm_Buffer Try next Vortex Vortex during dilution? Warm_Buffer->Vortex Try next Sonicate Sonicate final solution? Vortex->Sonicate Try next End_Bad If still precipitating, re-evaluate required concentration Sonicate->End_Bad

Caption: Decision tree for troubleshooting NVS-MLLT-1 precipitation issues.

References

Technical Support Center: Addressing Variability in Nvs-Mllt-1 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using Nvs-Mllt-1, a selective inhibitor of the YEATS domain of MLLT1 (ENL) and MLLT3 (AF9).

Frequently Asked Questions (FAQs)

Q1: What is Nvs-Mllt-1 and what is its mechanism of action?

Nvs-Mllt-1 is a potent and selective chemical probe that inhibits the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[1][2][3][4] The YEATS domain is responsible for recognizing acetylated lysine residues on histones, a key step in transcriptional regulation.[5][6] By blocking this interaction, Nvs-Mllt-1 can modulate the expression of genes that are aberrantly regulated by MLLT1/3, particularly in the context of MLL-rearranged leukemias.[7][8][9]

Q2: What are the primary cellular targets of Nvs-Mllt-1?

The primary targets of Nvs-Mllt-1 are the YEATS domains of MLLT1 and MLLT3.[1][2][3] It is a dual inhibitor, meaning it does not distinguish between the two.[1] Caution should be exercised when interpreting results, as the observed phenotype could be due to the inhibition of MLLT1, MLLT3, or both.[1]

Q3: Is there a negative control compound for Nvs-Mllt-1?

Yes, a structurally similar but inactive compound, Nvs-Mllt-C, is available and should be used as a negative control in all experiments to distinguish specific effects of MLLT1/3 inhibition from off-target or non-specific effects.[1][6]

Q4: What is the recommended concentration range for using Nvs-Mllt-1 in cellular assays?

The recommended concentration for cellular assays is typically between 1 and 10 µM.[6] For initial screening, a concentration of 1 µM can be used.[6] However, the optimal concentration will vary depending on the cell line and the specific assay. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Troubleshooting Guides

Issue 1: High Variability in Cellular Potency (IC50) Between Experiments

Possible Causes:

  • Cell Health and Passage Number: Differences in cell health, density, and passage number can significantly impact drug sensitivity.

  • Reagent Stability: Nvs-Mllt-1, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles.

  • Assay Conditions: Variations in incubation time, serum concentration in the media, and plate type can all contribute to variability.

Troubleshooting Steps:

  • Standardize Cell Culture:

    • Use cells within a consistent and low passage number range.

    • Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

    • Seed cells at a consistent density for all experiments.

  • Proper Reagent Handling:

    • Aliquot Nvs-Mllt-1 and the control compound Nvs-Mllt-C upon receipt and store at -20°C or -80°C.

    • Avoid repeated freeze-thaw cycles.

    • Prepare fresh dilutions of the compounds for each experiment from a stock solution.

  • Optimize and Standardize Assay Protocol:

    • Perform a time-course experiment to determine the optimal treatment duration.

    • Keep the serum concentration consistent in your cell culture media, as serum proteins can bind to small molecules and reduce their effective concentration.

    • Use the same type of microplates for all experiments to minimize variability in cell adhesion and growth.

Issue 2: Inconsistent Results in Protein-Protein Interaction (PPI) Assays (e.g., Co-Immunoprecipitation)

Possible Causes:

  • Lysis Buffer Composition: Harsh lysis buffers can disrupt the protein-protein interactions you are trying to study.[10]

  • Insufficient Target Engagement: The concentration of Nvs-Mllt-1 may not be sufficient to disrupt the target PPI in the cellular context.

  • Antibody Issues: The antibody used for immunoprecipitation may not be specific or efficient.

Troubleshooting Steps:

  • Optimize Lysis Conditions:

    • Use a milder lysis buffer, such as one containing NP-40 or Triton X-100, instead of RIPA buffer which contains harsher detergents.[10]

    • Include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[11]

  • Confirm Target Engagement:

    • Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that Nvs-Mllt-1 is engaging with MLLT1/3 in your cells at the concentrations used.[12]

  • Validate Antibodies:

    • Ensure your antibody is validated for immunoprecipitation.

    • Include appropriate controls, such as an isotype control antibody and immunoprecipitation from knockout/knockdown cells if available.

  • Include Proper Controls:

    • Always include a vehicle control (e.g., DMSO) and the negative control compound Nvs-Mllt-C.

    • Run an input control to verify the expression of your proteins of interest.[10]

Data Presentation

Table 1: In Vitro Potency of Nvs-Mllt-1

TargetAssayIC50 (nM)
MLLT1TR-FRET150
MLLT3TR-FRET254

Data from Tocris Bioscience and R&D Systems.[2]

Table 2: Cellular Target Engagement of Nvs-Mllt-1

Cell LineAssayIC50 (µM)
HEK293TNanoBRET0.5

Data from the Structural Genomics Consortium.[12]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Disruption of MLLT3 (AF9)-DOT1L Interaction
  • Cell Treatment:

    • Plate your cells of interest (e.g., a leukemia cell line expressing an MLL-AF9 fusion) at an appropriate density.

    • Treat cells with Nvs-Mllt-1 (e.g., 1, 5, 10 µM), Nvs-Mllt-C (10 µM), or vehicle (DMSO) for the desired time (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against your bait protein (e.g., anti-AF9) or an isotype control antibody overnight at 4°C.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads 3-5 times with Co-IP lysis buffer.

    • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against the prey protein (e.g., anti-DOT1L) and the bait protein (e.g., anti-AF9) to assess the interaction.

Visualizations

MLL_AF9_Signaling_Pathway MLL-AF9 Signaling Pathway MLL_AF9 MLL-AF9 Fusion Oncoprotein DOT1L DOT1L (Histone Methyltransferase) MLL_AF9->DOT1L recruits H3K79 Histone H3 Lysine 79 (H3K79) DOT1L->H3K79 methylates H3K79me H3K79 Methylation H3K79->H3K79me Gene_Expression Aberrant Gene Expression H3K79me->Gene_Expression leads to Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Nvs_Mllt_1 Nvs-Mllt-1 Nvs_Mllt_1->MLL_AF9 inhibits interaction with DOT1L

Caption: MLL-AF9 recruits DOT1L, leading to aberrant gene expression.

Troubleshooting_Workflow Troubleshooting High Variability in Cellular Assays Start High Variability in Nvs-Mllt-1 IC50 Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Reagents Check Reagent Handling Start->Check_Reagents Check_Protocol Check Assay Protocol Start->Check_Protocol Standardize_Cells Standardize Cell Culture: - Use low passage cells - Ensure logarithmic growth - Consistent seeding density Check_Cells->Standardize_Cells Standardize_Reagents Standardize Reagents: - Aliquot compounds - Avoid freeze-thaw - Prepare fresh dilutions Check_Reagents->Standardize_Reagents Standardize_Protocol Standardize Protocol: - Optimize incubation time - Consistent serum concentration - Use same plate type Check_Protocol->Standardize_Protocol Resolved Variability Resolved Standardize_Cells->Resolved Standardize_Reagents->Resolved Standardize_Protocol->Resolved

Caption: A logical workflow for troubleshooting experimental variability.

References

why is there no in vivo data for Nvs mllt-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the MLLT1/3 inhibitor, Nvs-Mllt-1. The following sections address common questions, provide experimental data and protocols, and illustrate relevant biological pathways.

Frequently Asked Questions (FAQs)

Q1: Why is there no in vivo data available for Nvs-Mllt-1?

A1: As of the latest available information, Nvs-Mllt-1 has not been profiled in in vivo models.[1] The lack of in vivo data is common for chemical probes in the early stages of preclinical development. Several factors may contribute to this:

  • Focus on in vitro Characterization: Initial research on novel chemical probes like Nvs-Mllt-1 prioritizes thorough in vitro characterization to establish potency, selectivity, and mechanism of action before committing to resource-intensive animal studies.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Properties: The development of a compound for in vivo use requires extensive studies on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and toxicity. These studies are complex and may not have been undertaken for Nvs-Mllt-1 yet.

  • Stage of Development: Nvs-Mllt-1 is classified as a chemical probe, a tool compound for studying the biological roles of its targets (MLLT1 and MLLT3). While it possesses high potency and selectivity in vitro, it may not have been optimized for the properties required for effective and safe administration in animal models.

  • Availability of Alternative Compounds: The field of MLLT1/3 inhibition is active, and other inhibitors or degraders may have been prioritized for in vivo studies based on differing chemical scaffolds or improved properties.

Q2: What are the primary cellular targets of Nvs-Mllt-1?

A2: Nvs-Mllt-1 is a selective inhibitor of the YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain of MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 1; also known as ENL) and MLLT3 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 3; also known as AF9) .[2]

Q3: What is the mechanism of action of Nvs-Mllt-1?

A3: Nvs-Mllt-1 functions by binding to the YEATS domain of MLLT1 and MLLT3, preventing their interaction with acetylated histone tails. This disruption of "reader" activity interferes with the recruitment of the super elongation complex (SEC) to chromatin, thereby inhibiting transcriptional elongation of target genes.

Q4: Are there any known off-targets for Nvs-Mllt-1?

A4: Nvs-Mllt-1 demonstrates high selectivity for MLLT1 and MLLT3 over other YEATS domain-containing proteins like YEATS2 and YEATS4.[3] It also shows selectivity against a broad panel of bromodomains.[1] However, some minor activity on ACES (Acetylcholinesterase) and H3 (Histamine H3 receptor) has been reported at higher concentrations.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and binding affinity of Nvs-Mllt-1 for its primary targets.

Target Assay Type Value Reference
MLLT1IC50150 nM[2]
MLLT3IC50254 nM[2]
MLLT1Kd109 nM[1]
MLLT1 (T1 mutant)Kd0.24 µM[3]
MLLT1 (T2 mutant)Kd0.22 µM[3]
YEATS2IC50>20 µM[3]
YEATS4IC50>20 µM[3]
CECR2 (bromodomain)IC50>40 µM[2]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize Nvs-Mllt-1.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the inhibition of the MLLT1/3-histone interaction.

Principle: A terbium- or europium-labeled anti-tag antibody (donor) binds to a tagged MLLT1/3 protein. A fluorescently labeled histone peptide (acceptor) binds to the MLLT1/3. When in close proximity, excitation of the donor causes energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts the protein-peptide interaction, reducing the FRET signal.

General Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Prepare serial dilutions of Nvs-Mllt-1.

    • Prepare solutions of His-tagged MLLT1/3 protein, biotinylated acetylated histone H3 peptide, terbium-labeled anti-His antibody, and streptavidin-d2.

  • Assay Procedure (384-well plate):

    • Add 2 µL of Nvs-Mllt-1 dilution or DMSO control to each well.

    • Add 4 µL of His-tagged MLLT1/3 protein.

    • Add 4 µL of biotinylated acetylated histone H3 peptide.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of a pre-mixed solution of terbium-labeled anti-His antibody and streptavidin-d2.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen Assay

This assay also measures the disruption of the MLLT1/3-histone interaction.

Principle: Donor beads are coated with a molecule that binds one partner (e.g., streptavidin-coated beads for a biotinylated peptide), and acceptor beads are coated with a molecule that binds the other (e.g., nickel-chelate beads for a His-tagged protein). When the protein and peptide interact, the beads are brought into proximity. Excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. An inhibitor will prevent this interaction and reduce the signal.

General Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

    • Prepare serial dilutions of Nvs-Mllt-1.

    • Prepare solutions of His-tagged MLLT1/3 protein and biotinylated acetylated histone H3 peptide.

  • Assay Procedure (384-well plate):

    • Add 5 µL of Nvs-Mllt-1 dilution or DMSO control to each well.

    • Add 5 µL of a pre-mixed solution of His-tagged MLLT1/3 and biotinylated acetylated histone H3 peptide.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of a pre-mixed slurry of streptavidin-donor beads and nickel chelate-acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the signal against the inhibitor concentration and fit the data to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the inhibitor is titrated into a solution of the target protein in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured for each injection.

General Protocol:

  • Sample Preparation:

    • Dialyze both the MLLT1/3 protein and Nvs-Mllt-1 extensively against the same buffer (e.g., 25 mM Tris, pH 7.5, 300 mM NaCl, 0.2 mM TCEP) to minimize buffer mismatch effects.

    • Concentrate the protein to a suitable concentration (e.g., 20-50 µM) and the inhibitor to a 10-20 fold higher concentration (e.g., 200-500 µM).

    • Degas both solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection, followed by a series of larger, spaced injections.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Signaling Pathways and Experimental Workflows

MLLT1/3 in Transcriptional Elongation

MLLT1 and MLLT3 are critical components of the Super Elongation Complex (SEC). The YEATS domain of MLLT1/3 recognizes and binds to acetylated lysine residues on histone tails, which serves to recruit the SEC to chromatin. The SEC then facilitates the transition of paused RNA Polymerase II to productive elongation, leading to the transcription of target genes, including oncogenes like MYC. Nvs-Mllt-1 inhibits the initial recognition step.

MLLT1_Pathway Histone Acetylated Histone Tail MLLT1_3 MLLT1/3 (YEATS Domain) Histone->MLLT1_3 Binds SEC Super Elongation Complex (SEC) MLLT1_3->SEC Recruits RNAPII Paused RNA Pol II SEC->RNAPII Activates Elongation Transcriptional Elongation RNAPII->Elongation MYC Target Genes (e.g., MYC) Elongation->MYC Nvs_Mllt_1 Nvs-Mllt-1 Nvs_Mllt_1->MLLT1_3 Inhibits

Caption: MLLT1/3-mediated transcriptional elongation and its inhibition by Nvs-Mllt-1.

Experimental Workflow for IC50 Determination

The general workflow for determining the half-maximal inhibitory concentration (IC50) of Nvs-Mllt-1 using either TR-FRET or AlphaScreen is outlined below.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Prepare Serial Dilutions of Nvs-Mllt-1 C Dispense Inhibitor and Reagents into 384-well Plate A->C B Prepare Reagents: MLLT1/3 Protein, Histone Peptide, Detection Reagents B->C D Incubate at Room Temperature C->D E Read Plate on Compatible Reader (TR-FRET or AlphaScreen) D->E F Plot Signal vs. Log[Inhibitor] E->F G Calculate IC50 (Non-linear Regression) F->G

Caption: General experimental workflow for determining the IC50 of Nvs-Mllt-1.

References

Technical Support Center: Accounting for the Dual Targeting of ENL/AF9 by Nvs-mllt-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nvs-mllt-1, a potent chemical probe for the YEATS domains of ENL (MLLT1) and AF9 (MLLT3). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation and accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is Nvs-mllt-1 and what are its primary targets?

Nvs-mllt-1 is a selective inhibitor of the YEATS domain-containing proteins MLLT1 (ENL) and MLLT3 (AF9).[1][2] It is crucial to recognize that Nvs-mllt-1 is a dual inhibitor, and therefore, observed cellular phenotypes cannot be solely attributed to the inhibition of either ENL or AF9 alone.[3][4]

Q2: What is the recommended concentration of Nvs-mllt-1 for cellular assays?

For cellular assays, a concentration range of 1 to 10 µM is generally recommended.[1] A starting point for single-concentration screening can be 1 µM.[1] To limit potential off-target activities, some sources recommend using concentrations up to 5 µM.[3]

Q3: Is there a negative control compound available for Nvs-mllt-1?

Yes, NVS-MLLT-C is a structurally related compound that is inactive against ENL and AF9 and can be used as a negative control in your experiments.[1]

Q4: What are the known off-target effects of Nvs-mllt-1?

While Nvs-mllt-1 is highly selective for ENL/AF9 over other YEATS domains (YEATS2 and YEATS4) and a broad panel of bromodomains, it has shown some activity against ACES (250 nM) and H3 binding (290 nM) in broader screening panels.[1][3] It shows no activity against a panel of kinases.[1]

Q5: How does inhibition of ENL/AF9 affect gene transcription?

ENL and AF9 are components of the Super Elongation Complex (SEC), which is crucial for releasing paused RNA Polymerase II and promoting transcriptional elongation.[5][6] Inhibition of the ENL/AF9 YEATS domain displaces these proteins from chromatin, leading to the suppression of target gene expression, including key oncogenes like MYC and HOXA9.[7][8][9]

Data Presentation

Table 1: In Vitro Potency of Nvs-mllt-1 against Human YEATS Domains

TargetIC50 (µM)Assay Type
MLLT1 (ENL)0.150AlphaScreen
MLLT3 (AF9)0.254AlphaScreen
YEATS2>20AlphaScreen
YEATS4>20AlphaScreen

Data sourced from multiple references.[1][2]

Table 2: Cellular Target Engagement and Potency of Nvs-mllt-1

Cell LineAssay TypeParameterValue (µM)
HEK293NanoBRETIC500.5 (±0.12)
MV4;11CETSAEC50 (ENL)0.205
MV4;11CETSAEC50 (AF9)0.076

Data sourced from multiple references.[1][8]

Signaling and Experimental Workflow Diagrams

Caption: Inhibition of ENL/AF9 by Nvs-mllt-1 blocks transcriptional elongation.

ChIP_seq_Workflow Chromatin Immunoprecipitation (ChIP-seq) Workflow with Nvs-mllt-1 Start Leukemia Cells Treatment Treat with Nvs-mllt-1 or DMSO (Control) Start->Treatment Crosslinking Crosslink Proteins to DNA (Formaldehyde) Treatment->Crosslinking Lysis Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis Immunoprecipitation Immunoprecipitation (Anti-ENL or Anti-AF9 antibody) Lysis->Immunoprecipitation Washes Wash to Remove Non-specific Binding Immunoprecipitation->Washes Elution Elute Chromatin & Reverse Crosslinks Washes->Elution DNA_purification Purify DNA Elution->DNA_purification Library_prep Prepare Sequencing Library DNA_purification->Library_prep Sequencing Next-Generation Sequencing Library_prep->Sequencing Data_analysis Data Analysis (Peak Calling, Differential Binding) Sequencing->Data_analysis Result Identify changes in ENL/AF9 chromatin occupancy Data_analysis->Result

Caption: Workflow for assessing Nvs-mllt-1's effect on ENL/AF9 chromatin binding.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate ENL/AF9 Interaction Disruption

Objective: To determine if Nvs-mllt-1 treatment disrupts the interaction between ENL/AF9 and other components of the Super Elongation Complex (SEC).

Materials:

  • Leukemia cell line (e.g., MOLM-13, MV4;11)

  • Nvs-mllt-1 (and NVS-MLLT-C as a negative control)

  • DMSO (vehicle control)

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Antibodies: Anti-ENL or Anti-AF9 for immunoprecipitation, and antibodies against other SEC components (e.g., CDK9, AFF4) for immunoblotting.

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., Cell Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture leukemia cells to a density of 1-2 x 10^6 cells/mL. Treat cells with the desired concentration of Nvs-mllt-1, NVS-MLLT-C, or DMSO for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in ice-cold Cell Lysis Buffer for 30 minutes on a rotator at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

  • Immunoprecipitation: Remove the beads using a magnetic stand. Add the primary antibody (anti-ENL or anti-AF9) to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

  • Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads using Elution Buffer. Immediately neutralize the eluate with Neutralization Buffer.

  • Western Blot Analysis: Denature the eluted samples by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait protein (ENL or AF9) and expected interacting partners (e.g., CDK9, AFF4).

Chromatin Immunoprecipitation (ChIP) to Assess ENL/AF9 Chromatin Occupancy

Objective: To determine if Nvs-mllt-1 treatment leads to the displacement of ENL or AF9 from their target gene promoters.

Materials:

  • Leukemia cell line (e.g., MV4;11)

  • Nvs-mllt-1 (and DMSO as a control)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP Lysis Buffer, Wash Buffers (low salt, high salt, LiCl), and Elution Buffer

  • Antibodies: ChIP-grade anti-ENL or anti-AF9, and IgG as a negative control.

  • Protein A/G magnetic beads

  • Reagents for reverse cross-linking and DNA purification

  • Primers for qPCR analysis of target gene promoters (e.g., MYC, HOXA9)

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with Nvs-mllt-1 or DMSO. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with the ChIP-grade antibody (anti-ENL, anti-AF9, or IgG).

  • Immune Complex Capture and Washes: Add Protein A/G beads to capture the antibody-protein-DNA complexes. Perform sequential washes with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis: Quantify the enrichment of target DNA sequences by qPCR using primers specific for known ENL/AF9 target gene promoters. For genome-wide analysis, proceed with library preparation for ChIP-seq.

Troubleshooting Guides

Issue 1: Inconsistent or weak signal in Co-IP experiments.

  • Possible Cause: Insufficient disruption of protein-protein interactions by Nvs-mllt-1.

    • Solution: Increase the concentration of Nvs-mllt-1 or extend the treatment duration. Ensure the compound is fully dissolved and stable in your culture medium.

  • Possible Cause: Low abundance of the target protein or interacting partners.

    • Solution: Ensure adequate cell numbers are used for lysis. Confirm protein expression levels by Western blot of the input lysate.

  • Possible Cause: Suboptimal antibody for immunoprecipitation.

    • Solution: Validate your antibody for IP applications. Use a positive control to ensure the antibody can efficiently pull down the target protein. Consider using a different antibody if issues persist.[10]

  • Possible Cause: Harsh lysis or wash conditions disrupting the protein complex.

    • Solution: Use a milder lysis buffer with lower detergent concentrations. Optimize the number and stringency of washes.[11][12][13]

Issue 2: No change in ENL/AF9 chromatin occupancy observed in ChIP-qPCR/ChIP-seq after Nvs-mllt-1 treatment.

  • Possible Cause: Ineffective displacement of ENL/AF9 from chromatin.

    • Solution: Verify the cellular potency of your Nvs-mllt-1 batch using a target engagement assay (e.g., CETSA). Increase the drug concentration or treatment time.

  • Possible Cause: Poor antibody quality for ChIP.

    • Solution: Use a ChIP-validated antibody. Perform a titration to determine the optimal antibody concentration. Include an IgG control to assess non-specific binding.

  • Possible Cause: Inefficient chromatin shearing.

    • Solution: Optimize sonication conditions to achieve the desired fragment size range (200-500 bp). Verify fragment size on an agarose gel.

  • Possible Cause: Issues with the qPCR analysis.

    • Solution: Validate your qPCR primers for efficiency and specificity. Analyze multiple known target and non-target loci to confirm the specificity of the observed effects.

Issue 3: High background in Western blots for Co-IP or high background in ChIP-seq.

  • Possible Cause: Non-specific binding to beads or antibody.

    • Solution: Pre-clear the lysate with beads before immunoprecipitation. Increase the number and/or stringency of washes. Include a bead-only control in your experiment.[11][14]

  • Possible Cause: Antibody cross-reactivity.

    • Solution: Use a highly specific monoclonal antibody if available. Validate the antibody by Western blot to ensure it recognizes a single band of the correct molecular weight.[10]

Issue 4: Development of resistance to Nvs-mllt-1 in cell culture models.

  • Possible Cause: Acquired mutations in the ENL YEATS domain.

    • Solution: Sequence the MLLT1 gene in resistant clones to identify potential mutations that prevent Nvs-mllt-1 binding.[7]

  • Possible Cause: Alterations in interacting protein complexes.

    • Solution: A CRISPR/Cas9-based genetic modifier screen identified that in-frame deletions in the PAF1 gene can confer resistance to ENL/AF9 YEATS domain inhibitors.[5][15] Investigate the status and expression of PAF1 complex components in resistant cells.

  • Possible Cause: Upregulation of bypass signaling pathways.

    • Solution: Perform RNA-seq or proteomic analysis on sensitive versus resistant cells to identify differentially expressed genes or proteins that may contribute to a resistance phenotype.

References

Technical Support Center: Improving the In-Cell Activity of MLLT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of MLLT1 (ENL) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of MLLT1 (ENL) and why is it a therapeutic target?

A1: MLLT1, also known as ENL, is a crucial component of the Super Elongation Complex (SEC).[1][2] The SEC plays a critical role in regulating the catalytic rate of RNA Polymerase II, thereby controlling the transcription of key developmental and oncogenic genes like MYC, BCL2, CDK6, and HOXA9.[2][3][4] MLLT1 contains a YEATS domain that recognizes and binds to acylated lysine residues on histones, which helps to recruit the SEC to chromatin.[5] In certain cancers, particularly acute leukemias with MLL1-rearrangements (MLLr) or NPM1 mutations, cancer cells become dependent on this MLLT1-mediated transcription, making it a promising therapeutic target.[3][5][6]

Q2: What is the difference between biochemical potency (IC50) and cellular potency (EC50)?

A2:

  • Biochemical Potency (IC50): This measures the concentration of an inhibitor required to reduce the activity of a purified MLLT1 protein (or its YEATS domain) by 50% in a cell-free, biochemical assay, such as a FRET assay.[3][4] It reflects the direct interaction between the inhibitor and its target protein.

  • Cellular Potency (EC50): This is the concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay, such as inhibiting cell proliferation or reducing the expression of a target gene.[7][8] It is a more complex measurement that is influenced by the compound's ability to cross the cell membrane, its stability within the cell, potential for efflux, and engagement with the target in its native environment.[9]

Q3: Why do some MLLT1 inhibitors show high potency in biochemical assays but poor activity in cells?

A3: A discrepancy between high biochemical potency and low cellular activity is a common challenge in drug development. Several factors can contribute to this:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target, MLLT1, which is located in the nucleus.

  • Cellular Efflux: The inhibitor might be actively transported out of the cell by efflux pumps.

  • Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.

  • Insufficient Target Engagement: Even if the inhibitor enters the cell, it may not effectively bind to MLLT1 in the complex cellular environment.[10] Assays like CETSA or NanoBRET are required to confirm intracellular target engagement.[11][12]

  • Off-Target Effects: The compound might interact with other cellular components, leading to toxicity or other effects that mask its on-target activity.

Q4: What are the key cellular assays to measure the effectiveness of an MLLT1 inhibitor?

A4: A multi-faceted approach is recommended:

  • Target Engagement Assays: Confirm the inhibitor binds to MLLT1 inside the cell. The Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement Assay are the gold standards.[11][12][13]

  • Gene Expression Analysis: Measure the downstream effects on MLLT1-regulated genes. A decrease in the mRNA levels of genes like MYC and HOXA9 after inhibitor treatment indicates successful target modulation. This is typically done using qPCR.[3][4]

  • Functional Assays: Assess the biological consequences of MLLT1 inhibition. This includes cell proliferation assays, apoptosis assays (e.g., measuring caspase 3/7 activity), and colony formation assays to evaluate the inhibitor's impact on cancer cell growth and survival.[3][6][14]

Troubleshooting Guides

Issue 1: My MLLT1 inhibitor shows a potent IC50 (<100 nM) in a FRET assay but a weak EC50 (>10 µM) in a cell proliferation assay.

Possible Cause Troubleshooting Step Recommended Action
Low Cell Permeability Assess physicochemical properties.Optimize the inhibitor's structure to improve lipophilicity, which can enhance cell penetration. Cellular potency often increases as lipophilicity (e.g., ALogP value) increases for inhibitors with similar in vitro potency.[9]
Poor Target Engagement Perform a target engagement assay.Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET® Assay to directly measure if the compound is binding to MLLT1 within the cell.[11][13] Lack of a thermal shift (CETSA) or BRET signal competition (NanoBRET) indicates a failure to engage the target.
Compound Efflux Test in the presence of efflux pump inhibitors.Co-incubate cells with your MLLT1 inhibitor and a known efflux pump inhibitor. A significant improvement in cellular potency suggests your compound is a substrate for efflux pumps.
Compound Instability Measure compound stability in cell culture media and cell lysates.Use techniques like LC-MS to determine the half-life of your inhibitor under experimental conditions. If the compound is unstable, consider structural modifications to improve its stability.

Issue 2: How do I confirm that the observed cellular phenotype is due to on-target MLLT1 inhibition?

Question Validation Method Expected Outcome
Does the inhibitor engage MLLT1? CETSA or NanoBRET® Assay A ligand-induced thermal stabilization of MLLT1 (CETSA) or competition with a fluorescent tracer (NanoBRET) confirms direct binding.[11][13]
Does the inhibitor affect downstream gene expression? qPCR Analysis A dose-dependent decrease in the expression of known MLLT1 target genes (e.g., MYC, HOXA9) should be observed.[4]
Can the phenotype be rescued? Genetic Knockdown/Knockout The cellular phenotype (e.g., reduced proliferation) caused by the inhibitor should mimic the phenotype observed when the MLLT1 gene is knocked down using shRNA or CRISPR/Cas9.
Is the inhibitor selective? Selectivity Profiling Test the inhibitor against other YEATS domain-containing proteins (e.g., AF9, GAS41, YEATS2) to ensure it is not acting through off-target inhibition.[3][5]

Quantitative Data Summary

Table 1: Comparison of Assays for Measuring MLLT1 Inhibitor Activity

Assay TypeMeasuresKey AdvantagesKey Disadvantages
FRET (Biochemical) Direct binding of inhibitor to purified MLLT1 YEATS domain.[3][4]High-throughput; provides direct measure of potency (IC50).Does not account for cellular factors like permeability or metabolism.[10]
NanoBRET® (Cellular) Real-time target engagement in live cells.[11][15]Quantitative measurement of affinity, occupancy, and residence time in a physiological context.[11][16]Requires genetic modification of cells (NanoLuc fusion protein).
CETSA (Cellular) Ligand-induced thermal stabilization of MLLT1 in cells or lysates.[12][17]Label-free; can be performed in intact cells and tissues.[12]Can be lower throughput than other methods; requires a specific antibody for detection (e.g., Western blot).
qPCR (Cellular) Downstream effect on target gene transcription.[3][4]Measures functional consequence of target inhibition.Indirect measure of target engagement; gene expression can be affected by multiple pathways.
Cell Proliferation Assay Overall effect on cell viability and growth.[14][18]Simple, high-throughput; measures ultimate biological effect.Not target-specific; can be influenced by off-target toxicity.

Table 2: Reported Potency of MLLT1/3 Inhibitors

Compound/Inhibitor ClassAssay TypeTarget(s)Reported PotencyReference
Novel MLLT1/3 InhibitorsFRET AssayMLLT1/3 YEATS domainsIC50 < 100 nM[3][4]
TDI-11055Cell ProliferationMLLr and NPM1c AML cellsEC50 as low as 320 nM[5][19]
SGC-iMLLTColony Formation AssayMLL-AF4 leukemia cell linesStrong inhibition at 1 µM[6][20]
MLLT1/3 PROTAC DegraderDegradation AssayMLLT1/3DC50 < 1 nM[21]

Visualizations of Pathways and Workflows

MLLT1_Signaling_Pathway cluster_SEC Super Elongation Complex (SEC) cluster_Transcription Transcription Machinery MLLT1 MLLT1 (ENL) AFF4 AFF4 MLLT1->AFF4 recruits PTEFb P-TEFb (CDK9/CycT1) RNAPII RNA Pol II (Paused) PTEFb->RNAPII phosphorylates Histone Acylated Histone Tail Histone->MLLT1 binds to Elongation Productive Elongation RNAPII->Elongation released for Oncogenes Oncogenes (MYC, BCL2, HOXA9) Elongation->Oncogenes transcribes Inhibitor MLLT1 Inhibitor Inhibitor->MLLT1 blocks binding

Caption: MLLT1 role in the Super Elongation Complex and transcription.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Cellular Validation cluster_2 Functional Outcomes start Design & Synthesize MLLT1 Inhibitor biochem Biochemical Assay (e.g., FRET) Measure IC50 start->biochem target_eng Target Engagement Assay (CETSA or NanoBRET) biochem->target_eng Potent Hits gene_exp Gene Expression Analysis (qPCR for MYC, HOXA9) target_eng->gene_exp Confirmed Engagement phenotype Functional Cellular Assays (Proliferation, Apoptosis, Colony Formation) gene_exp->phenotype On-Target Modulation end Lead Optimization phenotype->end

Caption: Workflow for evaluating the in-cell activity of MLLT1 inhibitors.

Troubleshooting_Guide start Start: Inhibitor has poor in-cell activity q1 Is biochemical potency (IC50) high? start->q1 a1_no Action: Optimize compound for target binding affinity. q1->a1_no No q2 Is there evidence of intracellular target engagement? q1->q2 Yes a2_no Action: Run CETSA or NanoBRET. If negative, improve cell permeability (e.g., increase lipophilicity). q2->a2_no No q3 Is downstream gene expression modulated? q2->q3 Yes a3_no Action: Verify assay sensitivity. Consider alternative mechanisms or cellular resistance. q3->a3_no No a3_yes Action: Investigate functional endpoints. Phenotype may be subtle or require longer incubation times. q3->a3_yes Yes

Caption: Troubleshooting logic for MLLT1 inhibitors with low cellular activity.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) using HiBiT Tag

This protocol is adapted from CETSA methodologies used for target engagement.[12][13][22][23] It measures the change in thermal stability of the MLLT1 protein in response to inhibitor binding.

Materials:

  • Cells expressing an MLLT1-HiBiT fusion protein.

  • Test inhibitor and DMSO (vehicle control).

  • Opti-MEM Reduced Serum Medium.

  • PBS with protease/phosphatase inhibitors.

  • LgBiT protein and Nano-Glo® Luciferase Assay Reagent.

  • Thermocycler.

  • Luminometer.

Methodology:

  • Cell Preparation: Culture cells expressing MLLT1-HiBiT to ~80-90% confluency.

  • Compound Treatment: Resuspend cells in Opti-MEM at a density of 2 x 10^5 cells/mL. Divide the cell suspension into aliquots for each condition (e.g., DMSO control, various inhibitor concentrations). Add the inhibitor or DMSO to the cells and incubate for 1 hour at 37°C.

  • Thermal Challenge: Transfer the cell suspensions into PCR tubes. Place the tubes in a thermocycler pre-heated to a specific temperature (e.g., a temperature gradient from 37°C to 60°C is used to generate a melt curve; for isothermal dose-response, a single temperature like 52°C is used). Heat the samples for 3 minutes.[23]

  • Cooling & Lysis: Cool the samples at room temperature for 3 minutes. Lyse the cells using freeze-thaw cycles or a specialized lysis buffer.

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[23]

  • Detection: Transfer the supernatant (containing soluble MLLT1-HiBiT) to a white-bottom assay plate. Add the detection reagent containing LgBiT protein and Nano-Glo® substrate.

  • Measurement: Incubate for 10 minutes at room temperature in the dark. Measure luminescence using a plate reader.

  • Data Analysis: An increase in the luminescence signal in inhibitor-treated samples compared to the DMSO control at a given temperature indicates thermal stabilization and therefore target engagement. Plot the normalized luminescence values against temperature to generate a "melt curve."

Protocol 2: NanoBRET® Target Engagement Assay

This protocol measures the binding of an inhibitor to MLLT1 in live cells by assessing its ability to compete with a fluorescent tracer.[11][16][24]

Materials:

  • Cells transiently or stably expressing an MLLT1-NanoLuc® fusion protein.

  • NanoBRET® fluorescent tracer specific for the MLLT1 YEATS domain.

  • Test inhibitor and DMSO.

  • Opti-MEM without phenol red.

  • NanoBRET® Nano-Glo® Substrate.

  • White, non-binding 96- or 384-well plates.

  • Luminometer capable of measuring filtered luminescence (e.g., 450 nm for donor and >600 nm for acceptor).

Methodology:

  • Cell Seeding: Trypsinize and resuspend MLLT1-NanoLuc® expressing cells in Opti-MEM. Seed the cells (e.g., 2 x 10^4 cells/well) into the assay plate.[24]

  • Inhibitor Addition: Prepare serial dilutions of your test inhibitor in DMSO. Add the diluted inhibitor to the wells.

  • Tracer Addition: Add the fluorescent NanoBRET® tracer to all wells at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the inhibitor and tracer to reach binding equilibrium with the target.[24]

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.

  • Measurement: Immediately measure the luminescence at the donor (e.g., ~450 nm) and acceptor (e.g., ~610 nm) wavelengths using a properly equipped luminometer.

  • Data Analysis: Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal. The inhibitor's potency (cellular IC50) is determined by plotting the BRET ratio against the inhibitor concentration and fitting the data to a dose-response curve. A decrease in the BRET ratio indicates that the test inhibitor is displacing the fluorescent tracer from MLLT1.

Protocol 3: Colony Formation Assay

This assay assesses the long-term impact of an inhibitor on the self-renewal and proliferative capacity of cancer cells.[3][6]

Materials:

  • Leukemia cell lines (e.g., SEM, MV4-11).

  • Complete culture medium.

  • MethoCult™ medium (or similar semi-solid medium).

  • Test inhibitor and DMSO.

  • 6-well or 35 mm culture dishes.

Methodology:

  • Cell Treatment (Optional Pre-treatment): In some protocols, cells are pre-treated with the inhibitor or DMSO for a set period (e.g., 24 hours) before plating.[6]

  • Plating: Count the cells and plate a low number (e.g., 500 cells) into the semi-solid MethoCult™ medium containing either the test inhibitor at the desired concentration or DMSO as a control.[6] Plate in triplicate for each condition.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until colonies are visible. Do not disturb the plates during this time.

  • Colony Counting: After the incubation period, count the number of colonies (typically defined as clusters of >50 cells) in each dish.

  • Data Analysis: Calculate the average number of colonies for each condition. Express the results for the inhibitor-treated samples as a percentage of the colonies formed in the DMSO control. A significant reduction in colony number indicates that the inhibitor impairs the clonogenic potential of the cancer cells.[6]

References

Validation & Comparative

A Head-to-Head Comparison of MLLT1/3 Inhibitors: NVS-MLLT-1 versus SGC-iMLLT

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent MLLT1/3 inhibitors, NVS-MLLT-1 and SGC-iMLLT, supported by experimental data and detailed methodologies.

The YEATS (Yaf9, ENL, AF9, Taf14, SAS5) domain-containing proteins MLLT1 (ENL) and MLLT3 (AF9) are critical readers of histone acetylation and crotonylation, playing a pivotal role in transcriptional regulation. Their dysregulation is implicated in various cancers, particularly acute myeloid leukemia (AML), making them attractive therapeutic targets. This guide focuses on a comparative analysis of two key chemical probes, NVS-MLLT-1 and SGC-iMLLT, developed to inhibit the function of MLLT1 and MLLT3.

Performance Data Summary

The following tables summarize the reported biochemical and cellular activities of NVS-MLLT-1 and SGC-iMLLT, providing a quantitative basis for comparison.

Table 1: Biochemical Potency against MLLT1 and MLLT3

InhibitorTargetAssayIC50 (nM)Kd (nM)
NVS-MLLT-1 MLLT1TR-FRET150[1][2][3]109 (ITC)[1]
MLLT3TR-FRET254[2][3]-
SGC-iMLLT MLLT1/3 InteractionAlphaScreen260[4]-
MLLT1--129[4][5]
MLLT3--77[4][5]
MLLT3-Histone H3.3 InteractionReporter Assay400[5]-

Table 2: Selectivity Profile

InhibitorOff-TargetAssayIC50 (µM)Notes
NVS-MLLT-1 YEATS2->20[6]Highly selective over other YEATS domains.[1][2][3][6]
YEATS4->20[6]
CECR2 (Bromodomain)->40[2][3][6]Selective across a panel of bromodomains.[1]
Kinase Panel--No significant activity observed.[1]
SGC-iMLLT YEATS2->10[5]Excellent selectivity over other human YEATS domain proteins.[7]
YEATS4->10[5]
Bromodomain Panel (48)--No significant inhibition at 50 µM.[5]

Signaling Pathway and Mechanism of Action

MLLT1 and MLLT3 are key components of transcriptional regulatory complexes. MLLT1 is associated with the DOT1L complex, while MLLT3 is a component of the Super Elongation Complex (SEC).[8][9] Both complexes are involved in regulating gene expression, and their aberrant activity is linked to oncogenesis. NVS-MLLT-1 and SGC-iMLLT are designed to disrupt the interaction between the YEATS domain of MLLT1/3 and acetylated histone tails, thereby modulating the activity of these transcriptional complexes.

MLLT1_3_Signaling_Pathway cluster_nucleus Nucleus cluster_complexes Transcriptional Complexes cluster_inhibitors Inhibitors Histone Histone Tail (Acetylated Lysine) MLLT1_3 MLLT1/3 (YEATS Domain) Histone->MLLT1_3 recognizes DOT1L DOT1L Complex MLLT1_3->DOT1L SEC Super Elongation Complex (SEC) MLLT1_3->SEC RNA_Pol_II RNA Polymerase II DOT1L->RNA_Pol_II promotes SEC->RNA_Pol_II promotes Elongation Transcription Gene Transcription (e.g., MYC, DDN) RNA_Pol_II->Transcription NVS NVS-MLLT-1 NVS->MLLT1_3 inhibit interaction SGC SGC-iMLLT SGC->MLLT1_3 caption MLLT1/3 Signaling and Inhibition

MLLT1/3 Signaling and Inhibition

Experimental Workflow for Inhibitor Characterization

The characterization of MLLT1/3 inhibitors typically follows a multi-step process, from initial biochemical screening to cellular target engagement and functional assays.

Inhibitor_Characterization_Workflow cluster_workflow Inhibitor Characterization Workflow Screening Biochemical Screening (e.g., AlphaScreen, TR-FRET) Binding Binding Affinity (e.g., ITC) Screening->Binding Selectivity Selectivity Profiling (vs. other YEATS/Bromodomains) Binding->Selectivity Cellular_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Selectivity->Cellular_Engagement Functional_Assay Functional Cellular Assays (e.g., Gene Expression, Proliferation) Cellular_Engagement->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization caption Workflow for MLLT1/3 inhibitor evaluation.

Workflow for MLLT1/3 inhibitor evaluation.

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the inhibition of the MLLT1/3-histone interaction in a biochemical format.

  • Principle: TR-FRET measures the proximity of two fluorophores. In this assay, a terbium-labeled antibody binds to a His-tagged MLLT1/3 protein (donor), and a fluorescently labeled histone peptide (acceptor) binds to the MLLT1/3. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors that disrupt the MLLT1/3-histone interaction will decrease the FRET signal.

  • Protocol Outline:

    • Reagents: His-tagged MLLT1 or MLLT3 protein, biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac), terbium-conjugated anti-His antibody, and a fluorescently labeled streptavidin.

    • Assay Plate: Low-volume 384-well black plates.

    • Procedure:

      • Add assay buffer to all wells.

      • Add test compounds at varying concentrations.

      • Add a pre-mixed solution of His-tagged MLLT1/3 and terbium-conjugated anti-His antibody.

      • Add a pre-mixed solution of biotinylated H3K27ac peptide and fluorescently labeled streptavidin.

      • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (donor and acceptor).

    • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another proximity-based assay used for high-throughput screening of inhibitors.

  • Principle: This bead-based assay involves two types of beads: donor and acceptor. One bead is coated with a molecule that binds to MLLT1/3 (e.g., anti-His antibody for His-tagged MLLT1/3), and the other is coated with a molecule that binds to the histone peptide (e.g., streptavidin for a biotinylated peptide). When the protein and peptide interact, the beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibitors of the interaction prevent this proximity and reduce the signal.

  • Protocol Outline:

    • Reagents: His-tagged MLLT1/3, biotinylated H3K27ac peptide, nickel chelate (Ni-NTA) acceptor beads, and streptavidin donor beads.

    • Assay Plate: Low-volume 384-well white plates.

    • Procedure:

      • Add assay buffer to all wells.

      • Dispense test compounds at various concentrations.

      • Add His-tagged MLLT1/3 protein.

      • Add biotinylated H3K27ac peptide.

      • Incubate for a set time (e.g., 30 minutes) at room temperature.

      • Add a suspension of Ni-NTA acceptor beads and streptavidin donor beads.

      • Incubate in the dark for a longer period (e.g., 60-90 minutes) to allow bead association.

    • Detection: Read the plate on an AlphaScreen-compatible plate reader.

    • Data Analysis: Plot the signal intensity against inhibitor concentration and fit the data to determine the IC50.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing thermodynamic parameters of the interaction.

  • Principle: A solution of the inhibitor is titrated into a solution containing the MLLT1 or MLLT3 protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Protocol Outline:

    • Sample Preparation:

      • Express and purify MLLT1 or MLLT3 protein to high homogeneity.

      • Dialyze the protein extensively against the ITC buffer.

      • Prepare a concentrated stock solution of the inhibitor in the same dialysis buffer.

      • Accurately determine the concentrations of both protein and inhibitor.

    • ITC Experiment:

      • Load the protein solution into the sample cell of the ITC instrument.

      • Load the inhibitor solution into the injection syringe.

      • Perform a series of small injections of the inhibitor into the protein solution while maintaining a constant temperature.

      • Record the heat change after each injection.

    • Data Analysis:

      • Integrate the heat-per-injection data to generate a binding isotherm.

      • Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH).

NanoBRET™ Target Engagement Assay

This assay measures the engagement of an inhibitor with its target protein in live cells.

  • Principle: The target protein (MLLT1 or MLLT3) is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. Binding of the tracer to the NanoLuc®-fused target brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). Test compounds that bind to the target protein compete with the tracer, leading to a decrease in the BRET signal.

  • Protocol Outline:

    • Cell Culture and Transfection:

      • Culture a suitable cell line (e.g., HEK293T).

      • Transfect the cells with a plasmid encoding the MLLT1- or MLLT3-NanoLuc® fusion protein.

    • Assay Procedure:

      • Plate the transfected cells in a white 96- or 384-well plate.

      • Add the test compound at various concentrations and incubate.

      • Add the fluorescent tracer and the NanoLuc® substrate.

      • Incubate for a specified time to allow for binding equilibrium.

    • Detection: Measure the luminescence at two wavelengths (donor and acceptor) using a BRET-compatible plate reader.

    • Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the compound concentration to determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding in a cellular environment.

  • Principle: The binding of a ligand can stabilize its target protein, leading to an increase in the protein's melting temperature. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A stabilizing ligand will result in more soluble protein at higher temperatures compared to the vehicle control.

  • Protocol Outline:

    • Cell Treatment:

      • Culture cells to an appropriate density.

      • Treat the cells with the inhibitor or vehicle control for a defined period.

    • Thermal Challenge:

      • Aliquot the cell suspension into PCR tubes.

      • Heat the samples at a range of temperatures for a short duration (e.g., 3 minutes).

    • Lysis and Protein Quantification:

      • Lyse the cells (e.g., by freeze-thaw cycles).

      • Separate the soluble fraction from the precipitated protein by centrifugation.

      • Quantify the amount of soluble MLLT1 or MLLT3 in the supernatant using a method such as Western blotting or an enzyme-fragment complementation assay (e.g., HiBiT).

    • Data Analysis:

      • Generate a melt curve by plotting the amount of soluble protein as a function of temperature.

      • Determine the melting temperature (Tm) for both the vehicle- and inhibitor-treated samples. A shift in Tm indicates target engagement.

      • Alternatively, an isothermal dose-response can be performed at a single, optimized temperature to determine the cellular EC50.

Conclusion

Both NVS-MLLT-1 and SGC-iMLLT are potent and selective inhibitors of the MLLT1 and MLLT3 YEATS domains. The choice between these chemical probes may depend on the specific experimental context, such as the desired cellular potency, the specific assays being employed, and the need for structurally distinct inhibitors to confirm on-target effects. The data and protocols presented in this guide are intended to aid researchers in making informed decisions for their studies into the biology and therapeutic potential of MLLT1/3 inhibition.

References

A Head-to-Head Comparison of NVS-MLLT-1 and PFI-6: Efficacy and Mechanistic Insights for Targeting MLLT1/3 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating biological pathways and validating novel therapeutic targets. This guide provides a comprehensive comparison of two widely used inhibitors of the YEATS domain-containing proteins MLLT1 (also known as ENL) and MLLT3 (also known as AF9): NVS-MLLT-1 and PFI-6. Both compounds are instrumental in studying the roles of these epigenetic readers in cancer, particularly in MLL-rearranged leukemias.

This comparison guide delves into the available experimental data on the efficacy of NVS-MLLT-1 and PFI-6, detailing their mechanisms of action, and providing insights into the signaling pathways they modulate. All quantitative data are presented in standardized tables for straightforward comparison, and detailed experimental protocols for key assays are provided to aid in experimental design and data interpretation.

At a Glance: Key Efficacy Parameters of NVS-MLLT-1 and PFI-6

The following tables summarize the reported in vitro and cellular potencies of NVS-MLLT-1 and PFI-6 against their primary targets, MLLT1 and MLLT3. It is important to note that while both are potent inhibitors, direct head-to-head comparisons in the same study are limited. The presented data is compiled from various sources, and experimental conditions may differ.

Inhibitor Target IC50 (nM) Assay Type
NVS-MLLT-1 MLLT1150[1][2]TR-FRET / AlphaScreen
MLLT3254[1][2]TR-FRET / AlphaScreen
PFI-6 MLLT1140[3][4]Biochemical Assay
MLLT3160[3][4]Biochemical Assay

Table 1: In Vitro Potency of NVS-MLLT-1 and PFI-6. This table showcases the half-maximal inhibitory concentration (IC50) of each inhibitor against purified MLLT1 and MLLT3 proteins.

Inhibitor Target Cellular IC50 (µM) Assay Type
NVS-MLLT-1 MLLT1/30.5[5]NanoBRET
PFI-6 MLLT30.76[6]NanoBRET

Table 2: Cellular Target Engagement of NVS-MLLT-1 and PFI-6. This table presents the cellular IC50 values, indicating the concentration required to inhibit 50% of target activity within a cellular context.

Mechanism of Action and Signaling Pathways

Both NVS-MLLT-1 and PFI-6 function by competitively inhibiting the binding of the YEATS domain of MLLT1 and MLLT3 to acetylated and crotonylated lysine residues on histone tails.[7][8] This "reader" function is crucial for the recruitment of these proteins to chromatin and the subsequent activation of gene transcription.[9][10]

MLLT1 and MLLT3 are key components of the Super Elongation Complex (SEC), a multiprotein complex that enhances the processivity of RNA Polymerase II.[11][12] In certain cancers, particularly MLL-rearranged leukemias, fusion proteins involving the MLL gene aberrantly recruit the SEC and the histone methyltransferase DOT1L to target genes, leading to their overexpression and driving oncogenesis.[13][14][15] By inhibiting the YEATS domain, NVS-MLLT-1 and PFI-6 disrupt this crucial recruitment step, thereby downregulating the expression of key oncogenes.

MLLT1_MLLT3_Signaling_Pathway Simplified Signaling Pathway of MLLT1/3 in MLL-Rearranged Leukemia cluster_nucleus Nucleus Histone_Tail Histone Tail (Acetylated/Crotonylated Lysine) MLLT1_3 MLLT1 (ENL) / MLLT3 (AF9) (YEATS Domain) Histone_Tail->MLLT1_3 recognizes SEC Super Elocation Complex (SEC) MLLT1_3->SEC recruits DOT1L DOT1L MLLT1_3->DOT1L recruits RNAPII RNA Polymerase II SEC->RNAPII activates DOT1L->Histone_Tail methylates H3K79 Oncogenes Oncogene Transcription (e.g., HOXA9, MEIS1) RNAPII->Oncogenes promotes NVS_PFI NVS-MLLT-1 / PFI-6 NVS_PFI->MLLT1_3 inhibits

Caption: MLLT1/3 signaling in MLL-rearranged leukemia.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below. These protocols are based on generally accepted practices and should be adapted to specific experimental conditions.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the in vitro inhibitory activity of compounds on the interaction between the MLLT1/3 YEATS domain and a biotinylated histone peptide.

AlphaScreen_Workflow AlphaScreen Experimental Workflow Start Start Mix_Components 1. Mix Components: - GST-tagged MLLT1/3 YEATS domain - Biotinylated Histone Peptide - Test Compound (NVS-MLLT-1 or PFI-6) Start->Mix_Components Incubate_1 2. Incubate at Room Temperature Mix_Components->Incubate_1 Add_Beads 3. Add AlphaScreen Beads: - Glutathione Donor Beads - Streptavidin Acceptor Beads Incubate_1->Add_Beads Incubate_2 4. Incubate in the Dark Add_Beads->Incubate_2 Read_Plate 5. Read Plate on Alpha-enabled Reader Incubate_2->Read_Plate Analyze_Data 6. Analyze Data: Calculate IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End NanoBRET_Workflow NanoBRET Experimental Workflow Start Start Transfect_Cells 1. Co-transfect cells with: - MLLT1/3-NanoLuc® fusion vector (Donor) - Histone-HaloTag® vector (Acceptor) Start->Transfect_Cells Plate_Cells 2. Plate transfected cells in an assay plate Transfect_Cells->Plate_Cells Add_Ligand_Compound 3. Add HaloTag® NanoBRET™ 618 Ligand and Test Compound (NVS-MLLT-1 or PFI-6) Plate_Cells->Add_Ligand_Compound Incubate 4. Incubate cells Add_Ligand_Compound->Incubate Add_Substrate 5. Add NanoBRET™ Nano-Glo® Substrate Incubate->Add_Substrate Read_Plate 6. Measure Donor and Acceptor Emission Add_Substrate->Read_Plate Calculate_Ratio 7. Calculate NanoBRET™ Ratio and determine IC50 Read_Plate->Calculate_Ratio End End Calculate_Ratio->End

References

The Critical Role of a Negative Control: A Comparative Guide to NVS-MLLT-1 and its Inactive Analog, NVS-MLLT-C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in epigenetics and drug discovery, the use of well-characterized chemical probes is paramount to generating robust and reproducible data. This guide provides a comprehensive comparison of the selective MLLT1/3 inhibitor, NVS-MLLT-1, and its structurally similar but biologically inactive negative control, NVS-MLLT-C. Understanding the differential activity of these compounds is essential for validating on-target effects in cellular and biochemical assays.

NVS-MLLT-1 is a potent chemical probe that targets the YEATS domain of MLLT1 (also known as ENL) and MLLT3 (also known as AF9), proteins implicated in the development of acute myeloid leukemia (AML).[1][2] By inhibiting the interaction between the MLLT1/3 YEATS domain and acetylated histones, NVS-MLLT-1 disrupts the function of the super elongation complex (SEC), leading to the downregulation of key oncogenes like MYC and HOX. To ensure that the observed biological effects of NVS-MLLT-1 are a direct result of MLLT1/3 inhibition and not due to off-target activities, it is crucial to use a negative control in parallel experiments. NVS-MLLT-C serves as this vital control; it is a close structural analog of NVS-MLLT-1 that has been designed to be inactive against MLLT1/3.[1][2]

Comparative Activity of NVS-MLLT-1 and NVS-MLLT-C

The following table summarizes the quantitative data from various biochemical and cellular assays, highlighting the potent activity of NVS-MLLT-1 and the lack of significant activity of NVS-MLLT-C.

Assay TypeTargetNVS-MLLT-1NVS-MLLT-CReference
Biochemical Assays
TR-FRETMLLT1IC50 = 150 nMNo Inhibition[1][2]
MLLT3IC50 = 254 nMNo Inhibition[2][3]
Isothermal Titration Calorimetry (ITC)MLLT1Kd = 109 nMNo Binding[1]
AlphaScreenMLLT1/3Potent ActivityNo Inhibition[1][2]
Cellular Assays
NanoBRET Target EngagementMLLT1IC50 = 0.5 µM (±0.12)No Inhibition (up to 30 µM)[2]

Signaling Pathway and Experimental Workflow

The YEATS domain-containing protein MLLT1/ENL is a critical component of the super elongation complex (SEC), which plays a pivotal role in regulating gene transcription. The following diagrams illustrate the signaling pathway of MLLT1/ENL and a typical experimental workflow for comparing NVS-MLLT-1 and its negative control, NVS-MLLT-C.

MLLT1_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histone Tail MLLT1 MLLT1/ENL (YEATS Domain) Histone->MLLT1 recognizes SEC Super Elongation Complex (SEC) MLLT1->SEC recruits PolII RNA Polymerase II SEC->PolII activates DNA DNA PolII->DNA transcribes Oncogenes Oncogene Transcription (e.g., MYC, HOX) DNA->Oncogenes NVS_MLLT1 NVS-MLLT-1 NVS_MLLT1->MLLT1 inhibits

MLLT1/ENL Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cells Plate Cells (e.g., AML cell line) Treatment Treat with: - Vehicle (DMSO) - NVS-MLLT-1 - NVS-MLLT-C Cells->Treatment Biochemical Biochemical Assays (TR-FRET, ITC, AlphaScreen) Treatment->Biochemical Cellular Cellular Assays (NanoBRET, FRAP, CETSA) Treatment->Cellular Phenotypic Phenotypic Assays (Proliferation, Apoptosis) Treatment->Phenotypic Compare Compare Activity: NVS-MLLT-1 vs. NVS-MLLT-C Biochemical->Compare Cellular->Compare Phenotypic->Compare Conclusion Draw Conclusions on On-Target Effects Compare->Conclusion

Experimental workflow for comparing NVS-MLLT-1 and NVS-MLLT-C.

Detailed Experimental Protocols

To ensure the reproducibility of experiments using NVS-MLLT-1 and NVS-MLLT-C, detailed methodologies for key assays are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the MLLT1 YEATS domain to an acetylated histone peptide.

  • Reagents:

    • Recombinant human MLLT1 YEATS domain (GST-tagged)

    • Biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac)

    • Europium-labeled anti-GST antibody (donor)

    • Streptavidin-conjugated acceptor fluorophore

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Procedure:

    • Add 5 µL of NVS-MLLT-1, NVS-MLLT-C, or DMSO control at various concentrations to a 384-well plate.

    • Add 5 µL of a mixture containing the MLLT1 YEATS domain and the biotinylated H3K27ac peptide.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of a detection mixture containing the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio and determine IC50 values.

NanoBRET™ Target Engagement Assay

This cellular assay quantifies the engagement of NVS-MLLT-1 with MLLT1 in live cells.

  • Reagents:

    • HEK293 cells

    • Plasmid encoding MLLT1 fused to NanoLuc® luciferase

    • NanoBRET™ tracer that binds to MLLT1

    • NanoBRET™ Nano-Glo® Substrate

    • Opti-MEM™ I Reduced Serum Medium

  • Procedure:

    • Transfect HEK293 cells with the MLLT1-NanoLuc® plasmid and plate in a 96-well plate.

    • 24 hours post-transfection, treat the cells with a range of concentrations of NVS-MLLT-1 or NVS-MLLT-C.

    • Add the NanoBRET™ tracer to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with filters to measure donor (460 nm) and acceptor (618 nm) emission.

    • Calculate the NanoBRET™ ratio and determine IC50 values.

Conclusion

The availability of a well-characterized chemical probe and its corresponding inactive control is indispensable for rigorous scientific inquiry. NVS-MLLT-1 and NVS-MLLT-C provide a validated toolset for investigating the biological functions of MLLT1/3 and for the development of novel therapeutic agents targeting these epigenetic readers. By consistently employing NVS-MLLT-C as a negative control, researchers can confidently attribute the observed cellular and biochemical effects of NVS-MLLT-1 to its on-target activity, thereby strengthening the validity of their findings.

References

A Comparative Guide to Chemical Probes for MLLT1/3: Cross-Validation of NVS-MLLT-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the chemical probe NVS-MLLT-1 with other known inhibitors of the YEATS domain-containing proteins MLLT1 (ENL) and MLLT3 (AF9). These proteins are critical components of the super elongation complex (SEC) and are implicated in the transcriptional regulation of oncogenes, making them attractive targets for therapeutic development, particularly in the context of acute myeloid leukemia (AML).[1][2][3] This document offers a detailed comparison of NVS-MLLT-1 with SGC-iMLLT and PFI-6, presenting key performance data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Data Presentation: Comparative Analysis of MLLT1/3 Chemical Probes

The following table summarizes the key quantitative data for NVS-MLLT-1 and its counterparts, SGC-iMLLT and PFI-6, facilitating a direct comparison of their potency and selectivity.

Chemical ProbeTarget(s)In Vitro Potency (IC50/Kd)SelectivityNegative Control
NVS-MLLT-1 MLLT1, MLLT3MLLT1: IC50 = 150 nM (TR-FRET), Kd = 109 nM (ITC)MLLT3: IC50 = 254 nM (TR-FRET)Selective over YEATS2/4 (IC50 > 20 µM) and bromodomains (CERC2 IC50 > 40 µM).[4]NVS-MLLT-C
SGC-iMLLT MLLT1, MLLT3MLLT1: Kd = 129 nMMLLT3: Kd = 77 nMSelective over YEATS2/4 and 48 bromodomains.[3]SGC-iMLLT-N
PFI-6 MLLT1, MLLT3MLLT1: IC50 = 140 nMMLLT3: IC50 = 160 nMSelective over YEATS2/4 (IC50 > 30 µM).[5]PFI-6N

Experimental Protocols: Key Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further validation studies.

AlphaScreen Assay for In Vitro Inhibition

This assay is used to determine the in vitro potency of inhibitors by measuring their ability to disrupt the interaction between the MLLT1/3 YEATS domain and a biotinylated histone peptide.

  • Reagent Preparation :

    • Prepare assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM DTT, 0.05% Tween-20, 25 mM NaCl).

    • Reconstitute His-tagged MLLT1/3 protein and biotinylated histone H3 peptide (e.g., H3K9ac) in assay buffer.

    • Prepare serial dilutions of the test compounds (NVS-MLLT-1, SGC-iMLLT, PFI-6) and the negative control.

  • Assay Procedure :

    • In a 384-well plate, add the His-tagged MLLT1/3 protein and the biotinylated histone peptide.

    • Add the test compounds at various concentrations.

    • Incubate at room temperature for a defined period (e.g., 90 minutes) to allow for binding equilibration.

    • Add a mixture of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.

    • Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis :

    • Read the plate on an AlphaScreen-capable plate reader.

    • The signal generated is inversely proportional to the inhibitory activity of the compound.

    • Calculate IC50 values by fitting the data to a dose-response curve.[6][7][8]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of an inhibitor to its target protein, providing a thermodynamic profile of the interaction, including the dissociation constant (Kd).

  • Sample Preparation :

    • Dialyze the purified MLLT1/3 protein and the inhibitor extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and the inhibitor.

    • Degas all solutions before use to prevent air bubbles.

  • ITC Experiment :

    • Load the MLLT1/3 protein into the sample cell of the calorimeter.

    • Load the inhibitor into the injection syringe.

    • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

    • Perform a control titration of the inhibitor into the buffer to determine the heat of dilution.

  • Data Analysis :

    • Integrate the heat pulses from each injection.

    • Subtract the heat of dilution from the binding heats.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9][10][11][12][13]

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of a test compound to its target protein by measuring Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Preparation :

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the MLLT1/3 protein fused to NanoLuc® luciferase.

    • Culture the cells for 24-48 hours to allow for protein expression.

  • Assay Procedure :

    • Harvest and resuspend the cells in an appropriate assay medium.

    • Add the NanoBRET™ tracer, a fluorescent ligand that binds to the target protein.

    • Add the test compounds at various concentrations.

    • Incubate to allow the system to reach equilibrium.

    • Add the NanoBRET™ substrate (furimazine).

  • Data Acquisition and Analysis :

    • Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

    • The BRET ratio is calculated as the acceptor emission divided by the donor emission.

    • A decrease in the BRET signal indicates displacement of the tracer by the test compound.

    • Calculate IC50 values from the dose-response curve.[14][15][16][17][18]

Fluorescence Recovery After Photobleaching (FRAP) Assay

FRAP is used to assess the mobility of a fluorescently tagged protein in living cells and how it is affected by inhibitor binding.

  • Cell Preparation :

    • Transfect cells with a plasmid encoding a fluorescently tagged (e.g., GFP) MLLT1/3 protein.

    • Culture the cells on glass-bottom dishes suitable for microscopy.

  • FRAP Experiment :

    • Treat the cells with the test compound or vehicle control.

    • Identify a region of interest (ROI) within the nucleus where the fluorescently tagged protein is expressed.

    • Acquire a few pre-bleach images.

    • Use a high-intensity laser to photobleach the fluorescence within the ROI.

    • Acquire a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence in the bleached region.

  • Data Analysis :

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition.

    • Normalize the recovery data.

    • Determine the mobile fraction and the half-time of recovery (t½). A change in these parameters upon compound treatment indicates target engagement.[19][20][21][22][23]

Mandatory Visualization

Signaling Pathway of MLLT1/3 in Transcriptional Elongation

MLLT1_3_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_sec Super Elongation Complex (SEC) cluster_polII RNA Polymerase II Complex Histone Histone H3 Ac Acetylation (Ac) Histone->Ac HATs MLLT1_3 MLLT1 (ENL) / MLLT3 (AF9) Ac->MLLT1_3 recognition (YEATS domain) AFF4 AFF4 MLLT1_3->AFF4 PolII RNA Pol II MLLT1_3->PolII recruits SEC CDK9 CDK9/CycT1 (P-TEFb) AFF4->CDK9 ELL ELL CDK9->ELL CDK9->PolII phosphorylates Ser2 ELL->MLLT1_3 Ser2 Ser2-P PolII->Ser2 Gene Target Gene (e.g., MYC, HOX) Ser2->Gene promotes transcriptional elongation mRNA mRNA Gene->mRNA NVS_MLLT1 NVS-MLLT-1 SGC-iMLLT PFI-6 NVS_MLLT1->MLLT1_3 inhibits

Caption: MLLT1/3 recognize acetylated histones, recruiting the SEC to promote transcriptional elongation.

Experimental Workflow for Inhibitor Characterization

Inhibitor_Workflow cluster_invitro In Vitro Validation cluster_incell Cellular Target Engagement AlphaScreen AlphaScreen Assay (IC50 Determination) Decision Potent & Selective? AlphaScreen->Decision ITC Isothermal Titration Calorimetry (Kd) ITC->Decision NanoBRET NanoBRET Assay (Cellular IC50) Outcome Validated Chemical Probe NanoBRET->Outcome FRAP FRAP Assay (Protein Dynamics) FRAP->Outcome Start Compound Synthesis (NVS-MLLT-1, SGC-iMLLT, PFI-6) Start->AlphaScreen Start->ITC Decision->NanoBRET Yes Decision->FRAP Yes Decision->Start No

Caption: A typical workflow for the validation of MLLT1/3 chemical probes.

References

Safety Operating Guide

Proper Disposal of Nvs mllt-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential logistical and safety information for the proper disposal of Nvs mllt-1, a selective inhibitor of the YEATS domain of MLLT1 and MLLT3.

While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to treat all research chemicals with a high degree of caution.[1] Another supplier suggests that the material should be considered hazardous until further information is available.[2] Therefore, adopting a conservative approach to its disposal is recommended.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₂₃H₂₃N₅O
CAS Number 2561471-13-2

Experimental Protocols: Disposal Procedure

The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for chemical waste disposal and information derived from available safety data.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety glasses

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: For solutions of this compound, absorb the liquid with a non-reactive absorbent material such as vermiculite, dry sand, or earth.[1] Once absorbed, treat the material as solid chemical waste.

3. Container Labeling:

  • Label the waste container clearly with "this compound Waste" and include the chemical formula (C₂₃H₂₃N₅O).

  • Indicate the date of waste generation.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

5. Final Disposal:

  • Dispose of the chemical waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading by using absorbent materials.

  • Clean-up:

    • For liquid spills, absorb the solution with a finely-powdered liquid-binding material.[1]

    • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal of Spill Debris: Collect all contaminated materials (absorbent, cleaning supplies, etc.) in a sealed container and dispose of it as chemical waste, following the procedure outlined above.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Identification cluster_treatment Waste Treatment & Collection cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid absorb_liquid Absorb with Inert Material (e.g., Vermiculite) liquid_waste->absorb_liquid store Store in Designated Chemical Waste Area collect_solid->store absorb_liquid->collect_solid dispose Dispose via Institutional Hazardous Waste Program store->dispose end End dispose->end

Caption: Disposal workflow for this compound from generation to final disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.